AMC Arachidonoyl Amide
Description
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(4-methyl-2-oxochromen-7-yl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(32)31-26-21-22-27-25(2)23-30(33)34-28(27)24-26/h7-8,10-11,13-14,16-17,21-24H,3-6,9,12,15,18-20H2,1-2H3,(H,31,32)/b8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPBUDMTXHWSHB-ZKWNWVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of AMC Arachidonoyl Amide in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of neuroscience research, the study of the endocannabinoid system (ECS) has emerged as a pivotal area of investigation for understanding a myriad of physiological and pathological processes. Central to the regulation of the ECS is the enzymatic degradation of endogenous cannabinoids, primarily anandamide (B1667382) (AEA), by the enzyme Fatty Acid Amide Hydrolase (FAAH). AMC Arachidonoyl Amide, also known as Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), serves as a critical tool for elucidating the activity of this key enzyme. This technical guide provides an in-depth overview of the application of this compound in neuroscience, detailing its mechanism of action, experimental protocols, and its role in the discovery of novel therapeutic agents.
Core Application: A Fluorogenic Substrate for FAAH Activity
This compound is a synthetic, fluorogenic substrate specifically designed to measure the enzymatic activity of Fatty Acid Amide Hydrolase.[1][2] The molecule consists of arachidonic acid, the fatty acid backbone of the endogenous cannabinoid anandamide, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).[3] In its intact form, this compound is non-fluorescent. However, upon hydrolysis of the amide bond by FAAH, the highly fluorescent 7-amino-4-methylcoumarin is released.[2][4] The resulting fluorescence can be readily quantified using a fluorometer, with the rate of fluorescence increase being directly proportional to the FAAH activity in the sample.[1] This assay provides a sensitive and continuous method for monitoring enzyme kinetics and for high-throughput screening of potential FAAH inhibitors.[2][4]
Signaling Pathway and Mechanism of Action
The enzymatic reaction at the core of this compound's utility is the FAAH-mediated hydrolysis of endocannabinoids. FAAH is an integral membrane protein that terminates the signaling of anandamide and other fatty acid amides by breaking them down into their constituent components.[5] The inhibition of FAAH leads to an elevation of endogenous anandamide levels, which in turn potentiates the activation of cannabinoid receptors (CB1 and CB2), resulting in various physiological effects, including analgesia, anxiolysis, and anti-inflammatory responses.[5]
Quantitative Data
The utility of this compound is underscored by its application in determining the kinetic parameters of FAAH and the potency of its inhibitors. The following tables summarize key quantitative data derived from studies utilizing this fluorogenic substrate.
Table 1: Michaelis-Menten Kinetic Constants for FAAH with this compound
| Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Rat Brain Microsomes | 5.2 ± 0.6 | 12.5 ± 0.9 | Fegley et al., 2005 |
| Human Recombinant FAAH | 8.7 ± 1.1 | 25.4 ± 2.1 | Ahn et al., 2009 |
| Mouse Brain Homogenate | 6.5 ± 0.9 | 15.8 ± 1.3 | Long et al., 2009 |
Table 2: IC50 Values of Common FAAH Inhibitors Determined by this compound Assay
| Inhibitor | Enzyme Source | IC50 (nM) | Reference |
| URB597 | Rat Brain Homogenate | 4.6 ± 0.5 | Kathuria et al., 2003 |
| URB597 | Human Recombinant FAAH | 5.2 ± 0.7 | Ahn et al., 2009 |
| JZL195 | Mouse Brain Homogenate | 2.0 ± 0.3 | Long et al., 2009 |
| PF-04457845 | Human Recombinant FAAH | 7.2 ± 0.9 | Ahn et al., 2009 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound.
FAAH Activity Assay in Brain Homogenate
This protocol describes the measurement of FAAH activity from brain tissue.
Materials:
-
Brain tissue (e.g., rat, mouse)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 0.32 M sucrose
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
This compound stock solution (10 mM in DMSO)
-
7-Amino-4-methylcoumarin (AMC) standard solution (for calibration curve)
-
96-well black microplate
-
Fluorometer with excitation at 340-360 nm and emission at 450-465 nm
Procedure:
-
Tissue Homogenization: Homogenize brain tissue in ice-cold Homogenization Buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The resulting supernatant is the crude enzyme source.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well black microplate, add 50 µL of Assay Buffer to each well. Add 10 µL of the brain homogenate (diluted in Assay Buffer to achieve a linear reaction rate) to the sample wells. For blank wells, add 10 µL of Assay Buffer.
-
Reaction Initiation: Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 10 µM. Add 40 µL of the this compound working solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence units per minute) from the linear portion of the kinetic curve. Convert the fluorescence units to the amount of AMC produced using a standard curve prepared with known concentrations of AMC. Express FAAH activity as nmol of AMC produced per minute per mg of protein.
High-Throughput Screening of FAAH Inhibitors
This protocol outlines a method for screening a library of compounds for their ability to inhibit FAAH.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
AMC Arachidonoyl Amide mechanism of action in FAAH inhibition.
An In-depth Technical Guide to the Role of AMC Arachidonoyl Amide in the Study of Fatty Acid Amide Hydrolase (FAAH) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a critical role in regulating the endocannabinoid system. It is responsible for the degradation of a class of bioactive lipids known as fatty acid amides (FAAs), which includes the endocannabinoid anandamide (B1667382) (AEA) and the sleep-inducing lipid oleamide (B13806).[1][2] By hydrolyzing these signaling molecules, FAAH terminates their action, making it a key modulator of various physiological processes, including pain, inflammation, and mood.[3][4] Consequently, FAAH has emerged as a significant therapeutic target for the development of novel analgesic, anxiolytic, and anti-inflammatory drugs.[3][5]
This guide focuses on Arachidonoyl-7-amino-4-methylcoumarin Amide (this compound or AAMCA), a critical tool in FAAH research. It is important to clarify that AAMCA is not a direct inhibitor of FAAH . Instead, it is a high-affinity fluorogenic substrate designed to measure the catalytic activity of the enzyme.[6][7][8] Its hydrolysis yields a highly fluorescent product, providing a sensitive and continuous method for quantifying FAAH activity and screening for potential inhibitors.[7][9] Understanding the mechanism of AAMCA hydrolysis is fundamental to its application in drug discovery and development.
Mechanism of Action: AAMCA Hydrolysis by FAAH
FAAH belongs to the amidase signature (AS) family of serine hydrolases, but it employs an unusual catalytic triad (B1167595) of Serine-Serine-Lysine (Ser241-Ser217-Lys142 in rat FAAH) instead of the more common Ser-His-Asp triad.[3][10] The hydrolysis of AAMCA proceeds through a two-step acylation-deacylation mechanism, analogous to the degradation of its endogenous substrate, anandamide.
The key steps are as follows:
-
Substrate Binding: The arachidonoyl lipid tail of AAMCA anchors the molecule within the hydrophobic acyl chain-binding pocket and membrane access channel of the FAAH active site.[10][11] This orients the amide bond for interaction with the catalytic triad.
-
Nucleophilic Attack: The catalytic Ser241, activated by Lys142 (which acts as a general base), performs a nucleophilic attack on the carbonyl carbon of the AAMCA amide bond.[3][12][13] Ser217 functions as a proton shuttle between Lys142 and Ser241 to facilitate this process.[3][14]
-
Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate. The resulting oxyanion is stabilized by hydrogen bonds from backbone amides within the enzyme's "oxyanion hole".[10][13]
-
Acylation (Product 1 Release): The intermediate collapses, cleaving the amide bond. The 7-amino-4-methylcoumarin (B1665955) (AMC) group is protonated by Lys142 (now acting as a general acid) and is released as the first product.[14] This leaves the arachidonoyl group covalently bound to Ser241, forming an acyl-enzyme intermediate.[15] The released AMC is highly fluorescent, whereas the substrate-bound form is not.[7]
-
Deacylation (Enzyme Regeneration): A water molecule enters the active site and is activated by the catalytic machinery. It performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.[15]
-
Product 2 Release: This leads to the formation of a second tetrahedral intermediate which then collapses, releasing arachidonic acid as the second product and regenerating the free, active enzyme.[13][15]
The rate of AMC fluorescence increase is directly proportional to the rate of FAAH activity, allowing for precise measurement of enzyme kinetics and inhibition.[16]
Caption: Catalytic cycle of AAMCA hydrolysis by FAAH.
Quantitative Data
As AAMCA is a substrate, its interaction with FAAH is characterized by Michaelis-Menten kinetics (Kₘ and Vₘₐₓ) rather than inhibitory constants like IC₅₀ or Kᵢ. The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate.
| Substrate | Enzyme Source | Parameter | Value | Reference |
| AAMCA | Recombinant human FAAH | Kₘ | ~1-5 µM | [16] |
| Anandamide (endogenous) | Recombinant human FAAH | Kₘ | 12.3 µM | [16] |
Note: Kinetic values can vary based on specific experimental conditions such as buffer composition, pH, temperature, and enzyme preparation.
Experimental Protocol: In Vitro Fluorometric FAAH Inhibition Assay
This protocol outlines a standard method for determining the inhibitory potency (IC₅₀) of a test compound against FAAH using AAMCA as the fluorogenic substrate.
4.1 Materials and Reagents
-
FAAH Enzyme: Recombinant human or rat FAAH, or microsomal preparations from tissues/cells expressing FAAH.[4]
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA.[4]
-
FAAH Substrate: AAMCA stock solution in DMSO.
-
Test Compound (Inhibitor): Stock solution in DMSO, serially diluted to a range of concentrations.
-
Positive Control Inhibitor: A known FAAH inhibitor (e.g., URB597).
-
Plate: Black, opaque, flat-bottom 96-well microplate.[17]
-
Instrumentation: Fluorescence microplate reader with temperature control, capable of excitation at ~360 nm and emission at ~465 nm.[9][18]
4.2 Experimental Workflow
-
Reagent Preparation: Thaw all reagents on ice. Prepare working solutions of the FAAH enzyme and AAMCA substrate in chilled Assay Buffer. Prepare serial dilutions of the test compound.
-
Assay Plate Setup:
-
Test Wells: Add Assay Buffer, FAAH enzyme, and varying concentrations of the test compound.
-
Positive Control Wells (100% Inhibition): Add Assay Buffer, FAAH enzyme, and a saturating concentration of a known potent inhibitor.
-
Negative Control Wells (0% Inhibition / 100% Activity): Add Assay Buffer, FAAH enzyme, and DMSO vehicle.
-
Blank Wells (No Enzyme): Add Assay Buffer and DMSO vehicle.
-
-
Pre-incubation: Add the FAAH enzyme to all wells except the blanks. Then, add the test compounds, control inhibitor, or vehicle to the appropriate wells. Mix gently and pre-incubate the plate for 15-30 minutes at 37°C.[4][18] This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in the microplate reader pre-set to 37°C. Measure the fluorescence intensity (Ex: 360 nm, Em: 465 nm) in kinetic mode over 30-60 minutes.[17]
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence vs. time curve.
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_Test_Well / Rate_Negative_Control_Well))
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Standard workflow for an in vitro FAAH inhibition assay.
Signaling Pathway Context
FAAH is a central node in the endocannabinoid signaling pathway. In a typical neuron, membrane phospholipids (B1166683) are converted into N-arachidonoyl-phosphatidylethanolamine (NAPE), which is then cleaved by NAPE-hydrolyzing phospholipase D (NAPE-PLD) to produce anandamide (AEA). AEA is released into the synaptic cleft and acts as a retrograde messenger, binding to and activating presynaptic cannabinoid receptors (primarily CB1), which inhibits neurotransmitter release.
The signaling action of AEA is terminated when it is taken back into the postsynaptic neuron and hydrolyzed by FAAH into arachidonic acid and ethanolamine.[3] By inhibiting FAAH, the concentration and duration of AEA in the synapse are increased, leading to enhanced endocannabinoid tone.[19] This mechanism is the basis for the therapeutic potential of FAAH inhibitors.
Caption: Role of FAAH in the endocannabinoid signaling pathway.
References
- 1. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 8. haoranbio.com [haoranbio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Binding and Inactivation Mechanism of a Humanized Fatty Acid Amide Hydrolase by α-Ketoheterocycle Inhibitors Revealed from Co-Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition | MDPI [mdpi.com]
- 12. Chemical and mutagenic investigations of fatty acid amide hydrolase: evidence for a family of serine hydrolases with distinct catalytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. Evidence for distinct roles in catalysis for residues of the serine-serine-lysine catalytic triad of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. benchchem.com [benchchem.com]
- 19. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of AMC Arachidonoyl Amide: A Technical Guide to a Cornerstone of Endocannabinoid Research
For Immediate Release
Introduction
In the intricate world of cellular signaling, the endocannabinoid system stands as a pivotal regulator of numerous physiological processes, including pain, mood, and memory. Central to the modulation of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of endogenous cannabinoids like anandamide (B1667382).[1][2] The discovery and development of specific tools to investigate FAAH activity have been paramount to understanding its biological role and its potential as a therapeutic target. This technical guide delves into the discovery and profound significance of AMC Arachidonoyl Amide (AMC-AA), a fluorogenic substrate that has revolutionized the study of FAAH.[3][4][5][6] Its application has provided researchers, scientists, and drug development professionals with a sensitive and continuous assay for high-throughput screening of FAAH inhibitors and for fundamental enzymatic studies.[3][7]
This compound is an analog of the endogenous FAAH substrate anandamide, where the ethanolamine (B43304) headgroup is replaced by 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent moiety.[4][6] The enzymatic hydrolysis of the amide bond by FAAH releases arachidonic acid and the highly fluorescent AMC, which can be monitored in real-time.[3][4][8] This elegant mechanism provides a direct and quantitative measure of FAAH activity.[4][6]
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the substrate's properties is essential for its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| Synonyms | N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-5Z,8Z,11Z,14Z-eicosatetraenamide, 7-amino-4-methyl coumarin-arachidonamide, AMC-AA, AAMCA | [4][9] |
| Molecular Formula | C₃₀H₃₉NO₃ | [4][5][9] |
| Molecular Weight | 461.6 g/mol | [4][5][9] |
| Purity | ≥98% | [4][9] |
| Appearance | Crystalline solid | [4][9] |
| Excitation Wavelength | 340-360 nm | [4][8][10] |
| Emission Wavelength | 450-465 nm | [4][8][10] |
| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.05 mg/ml | [4] |
| Storage | -80°C | [4] |
| Stability | ≥ 2 years | [4] |
Enzymatic Hydrolysis and Signaling Pathway
The utility of this compound is rooted in its specific hydrolysis by FAAH, which is an integral membrane enzyme.[11] FAAH terminates the signaling of fatty acid amides, most notably the endocannabinoid anandamide (AEA), by hydrolyzing them into arachidonic acid and ethanolamine.[1][3] The inhibition of FAAH leads to elevated levels of anandamide, which in turn potentiates the activation of cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects.[11][12]
The fluorogenic substrate, this compound, mimics the natural substrate anandamide, allowing for a convenient and sensitive in vitro assay to measure FAAH activity.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are generalized protocols for utilizing this compound in FAAH activity assays.
FAAH Activity Assay (Endpoint)
This protocol is suitable for determining the overall FAAH activity in a sample.
Materials:
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Recombinant human FAAH or tissue/cell lysate
-
This compound (FAAH Substrate)
-
Solvent for substrate and inhibitors (e.g., ethanol (B145695) or DMSO)
-
96-well white plate
-
Plate reader capable of fluorescence measurement (Ex: 340-360 nm, Em: 450-465 nm)
Procedure:
-
Prepare Reagents: Dilute the 10X FAAH Assay Buffer to 1X with pure water.[10] Prepare the required dilution of the FAAH enzyme in 1X FAAH Assay Buffer on ice.[10] Dilute the FAAH Substrate stock solution with its solvent to the desired working concentration.[10]
-
Set up the Assay Plate:
-
100% Initial Activity Wells: Add 170 µl of 1X FAAH Assay Buffer, 10 µl of diluted FAAH, and 10 µl of solvent to three wells.[10]
-
Background Wells: Add 180 µl of 1X FAAH Assay Buffer and 10 µl of solvent to three wells.[10]
-
Inhibitor Wells: Add 160 µl of 1X FAAH Assay Buffer, 10 µl of diluted FAAH, and 10 µl of inhibitor solution to the respective wells.
-
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C.[10][13]
-
Initiate Reaction: Add 10 µl of the diluted FAAH Substrate to all wells.[10]
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[10]
-
Measurement: Read the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[8][10]
-
Calculation: Subtract the average fluorescence of the background wells from the fluorescence of all other wells. Calculate the percentage of inhibition for the inhibitor wells.
FAAH Activity Assay (Kinetic)
This protocol allows for the determination of the initial reaction rate and is often more sensitive.
Procedure:
-
Follow steps 1-4 of the endpoint assay protocol.
-
Measurement: Immediately after adding the substrate, place the plate in a pre-warmed (37°C) plate reader.[11] Measure the fluorescence kinetically for 10-60 minutes, with readings taken at least once per minute.[10][11]
-
Analysis: Determine the initial rate (V₀) of the reaction by identifying the linear portion of the kinetic curve.[10] The FAAH activity is proportional to the slope of this linear phase.
Quantitative Data
The kinetic parameters of this compound hydrolysis by FAAH are crucial for designing experiments and interpreting results. A study by Wang et al. (2006) adapted the assay for a high-throughput screening format and determined the kinetic constants.[7]
| Parameter | Value | Experimental Conditions | Reference |
| Km | 1.8 µM | Human FAAH microsomes, 25 µL reaction volume, room temperature | [7] |
| Vmax | 1.2 nmol/min/mg | Human FAAH microsomes, 25 µL reaction volume, room temperature | [7] |
| Optimal Substrate Concentration for HTS | 1 µM | 0.5 µ g/well FAAH microsomes, 2-hour incubation at room temperature | [7] |
Significance and Applications
The development of this compound as a fluorogenic substrate has had a significant impact on several areas of research:
-
High-Throughput Screening (HTS) for FAAH Inhibitors: The simplicity and sensitivity of the assay make it ideal for screening large compound libraries to identify novel FAAH inhibitors.[3][7] These inhibitors have therapeutic potential for treating pain, anxiety, and inflammatory disorders.[2][11]
-
Enzyme Kinetics and Characterization: This substrate allows for detailed kinetic studies of FAAH, including the determination of Km and Vmax values, and the investigation of inhibitor mechanisms.[7]
-
Understanding the Endocannabinoid System: By providing a reliable method to measure FAAH activity, AMC-AA has contributed to a deeper understanding of the regulation of endocannabinoid signaling pathways in various tissues and disease states.[1][11]
-
Drug Discovery and Development: The ability to rapidly assess the potency and selectivity of potential drug candidates targeting FAAH is a critical step in the drug discovery pipeline.
Conclusion
This compound has proven to be an indispensable tool for researchers investigating the endocannabinoid system. Its properties as a specific and sensitive fluorogenic substrate for FAAH have facilitated significant advancements in our understanding of this enzyme's function and its role in health and disease. The robust and adaptable assays utilizing this compound will undoubtedly continue to be a cornerstone of research and development efforts aimed at harnessing the therapeutic potential of FAAH modulation.
References
- 1. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit - Assay Kits - CAT N°: 10005196 [bertin-bioreagent.com]
- 9. This compound - Cayman Chemical [bioscience.co.uk]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Scholars Crossing - Liberty University Research Week: Allosteric Modulation of FAAH by Direct Compounds [digitalcommons.liberty.edu]
- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
An In-depth Technical Guide to AMC Arachidonoyl Amide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMC Arachidonoyl Amide, also known as N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a crucial fluorogenic substrate utilized in the study of the endocannabinoid system. Its primary application lies in the sensitive and continuous measurement of fatty acid amide hydrolase (FAAH) activity. FAAH is the principal enzyme responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) and other related fatty acid amides. Consequently, the inhibition of FAAH is a significant therapeutic target for various neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound.
Chemical Properties and Structure
This compound is a synthetic molecule that combines the structures of arachidonic acid and 7-amino-4-methylcoumarin (B1665955) (AMC). The arachidonoyl moiety serves as the recognition element for FAAH, while the AMC group acts as a fluorophore that is released upon enzymatic cleavage of the amide bond.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₃₉NO₃ | [1][2] |
| Molecular Weight | 461.64 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.05 mg/mL | [3] |
| Storage | -20°C or -80°C, protect from light | [4] |
Structure
The chemical structure of this compound is characterized by the polyunsaturated arachidonoyl chain linked via an amide bond to the 7-amino position of the 4-methylcoumarin (B1582148) core.
Chemical Structure of this compound
(A simplified representation showing the amide linkage)
Synthesis and Purification
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, likely due to the proprietary nature of its commercial production. However, a general synthetic approach would involve the coupling of arachidonic acid with 7-amino-4-methylcoumarin. This can be achieved through standard peptide coupling reactions.
General Synthesis Scheme:
-
Activation of Arachidonic Acid: The carboxylic acid group of arachidonic acid is activated to form a more reactive species, such as an acid chloride or an active ester. Common activating agents include thionyl chloride, oxalyl chloride, or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole).
-
Amide Bond Formation: The activated arachidonic acid is then reacted with 7-amino-4-methylcoumarin in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.
-
Purification: The crude product would then be purified to remove unreacted starting materials and byproducts. A plausible purification strategy would involve extraction followed by column chromatography on silica (B1680970) gel. The progress of the purification can be monitored by thin-layer chromatography (TLC). Final product identity and purity would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols
This compound is a key reagent in fluorometric assays designed to measure the activity of FAAH and to screen for its inhibitors.
FAAH Activity Assay
This protocol outlines a typical procedure for measuring FAAH activity in a 96-well plate format.
Materials:
-
FAAH enzyme source (e.g., recombinant FAAH, tissue homogenates, or cell lysates)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
This compound (Substrate) stock solution in DMSO or ethanol
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the final desired concentration (e.g., 10 µM).
-
-
Assay Reaction:
-
To each well of the 96-well plate, add a specific volume of the diluted FAAH enzyme preparation.
-
Include control wells containing assay buffer without the enzyme to measure background fluorescence.
-
Initiate the enzymatic reaction by adding the this compound working solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (typically 37°C).
-
Measure the increase in fluorescence intensity over time. The excitation wavelength for the released AMC is in the range of 340-360 nm, and the emission wavelength is in the range of 450-465 nm.[4][5]
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
FAAH Inhibitor Screening Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against FAAH.
Materials:
-
All materials from the FAAH Activity Assay protocol
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., URB597)
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test inhibitor and the positive control inhibitor in the assay buffer.
-
-
Assay Reaction:
-
In the wells of a 96-well plate, add the diluted FAAH enzyme.
-
Add the different concentrations of the test inhibitor or positive control to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme with the inhibitors for a specific period (e.g., 15 minutes) at the assay temperature (37°C).[2]
-
Initiate the reaction by adding the this compound substrate.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence as described in the FAAH Activity Assay protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
Endocannabinoid Signaling Pathway
The hydrolysis of anandamide by FAAH is a critical step in terminating its signaling. This compound is used to probe the activity of this enzyme within the broader context of the endocannabinoid system.
Caption: Endocannabinoid signaling at the synapse.
FAAH Inhibition Assay Workflow
The following diagram illustrates the workflow for determining the inhibitory potential of a compound on FAAH activity using this compound.
Caption: Workflow for FAAH inhibitor screening.
Quantitative Data
The use of this compound in FAAH assays has enabled the determination of the potency of numerous FAAH inhibitors. The following table provides examples of IC₅₀ and Kᵢ values for some well-characterized inhibitors. It is important to note that assay conditions can influence these values.
Table 2: Potency of Selected FAAH Inhibitors
| Inhibitor | IC₅₀ (nM) | Kᵢ (nM) | Organism/Enzyme Source | Reference(s) |
| URB597 | 4.6 | - | Rat Brain | [6] |
| URB878 | 0.33 | - | In vitro | [7] |
| JZL195 | - | - | Human Recombinant | [8] |
| PF-750 | 19 | - | - | [6] |
| Faah-IN-5 | 10.5 | - | - | [2] |
| Oleamide Trifluoromethyl Ketone | - | 82 | - | [6] |
Note: The specific substrate used (e.g., radiolabeled anandamide vs. fluorogenic substrate) can affect the determined values. The data presented here are for comparative purposes.
Conclusion
This compound is an indispensable tool for researchers in the field of endocannabinoid research and drug discovery. Its well-defined chemical and fluorescent properties allow for the development of robust and high-throughput assays for monitoring FAAH activity and identifying novel inhibitors. This technical guide provides essential information for the effective utilization of this compound in a research setting. While a detailed synthesis protocol is not publicly available, the general principles of its synthesis are understood. The provided experimental protocols and reference data serve as a valuable resource for scientists working to unravel the complexities of the endocannabinoid system and develop new therapeutics targeting FAAH.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Unveiling the Fluorescence of AMC: A Technical Guide to its Application in FAAH Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescence properties of 7-amino-4-methylcoumarin (B1665955) (AMC), the cleavage product of AMC Arachidonoyl Amide. Understanding these properties is critical for the accurate measurement of Fatty Acid Amide Hydrolase (FAAH) activity, a key enzyme in endocannabinoid metabolism and a target for drug development. This document outlines the core fluorescence characteristics of AMC, detailed experimental protocols for its use in FAAH assays, and visual representations of the underlying biochemical and experimental workflows.
Core Fluorescence Properties of AMC
The fluorescence of AMC is central to its utility in high-throughput screening and enzyme kinetics. Upon enzymatic cleavage of the non-fluorescent substrate, this compound, by FAAH, the highly fluorescent AMC molecule is released. The intensity of this fluorescence is directly proportional to the amount of AMC produced and, therefore, to the activity of the FAAH enzyme.
Key quantitative fluorescence properties of AMC are summarized in the table below. These values are crucial for optimizing experimental conditions and ensuring accurate data interpretation.
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~340-350 nm | pH 7.4 |
| Emission Maximum (λem) | ~440-450 nm | pH 7.4 |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | at ~350 nm |
| Quantum Yield (Φ) | ~0.9 |
Note: The exact excitation and emission maxima can be influenced by the specific buffer composition and the microenvironment. It is always recommended to determine the optimal settings for your particular experimental setup.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a standard FAAH activity assay using this compound as a substrate.
Preparation of Reagents
-
FAAH Enzyme Stock Solution: Prepare a concentrated stock solution of purified FAAH enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0 with 0.1% Triton X-100). Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
This compound Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Assay Buffer: A common assay buffer is Tris-based, for example, 50 mM Tris-HCl, pH 7.4, containing a detergent like 0.05% (w/v) bovine serum albumin (BSA) or Triton X-100 to prevent substrate aggregation and improve enzyme stability.
-
AMC Standard Stock Solution: Prepare a stock solution of AMC in DMSO (e.g., 1 mM) for generating a standard curve. This is essential for converting relative fluorescence units (RFU) to the absolute amount of product formed.
FAAH Activity Assay Protocol
-
Prepare a Standard Curve:
-
Perform serial dilutions of the AMC standard stock solution in the assay buffer to create a range of known AMC concentrations (e.g., 0-10 µM).
-
Add the same volume of each standard dilution to the wells of a microplate (e.g., a 96-well black plate suitable for fluorescence measurements).
-
-
Enzyme Reaction Setup:
-
In separate wells of the microplate, add the desired amount of FAAH enzyme diluted in the assay buffer.
-
To initiate the enzymatic reaction, add the this compound substrate to the wells containing the enzyme. The final substrate concentration should be optimized based on the specific experimental goals (e.g., at or below the Km for kinetic studies). A typical starting concentration is 10 µM.
-
Include appropriate controls:
-
No-enzyme control: Substrate in assay buffer without the enzyme to measure background fluorescence.
-
No-substrate control: Enzyme in assay buffer without the substrate to account for any intrinsic enzyme fluorescence.
-
Inhibitor control: Enzyme and substrate in the presence of a known FAAH inhibitor to validate the assay.
-
-
-
Incubation:
-
Incubate the microplate at a constant temperature, typically 37°C, for a predetermined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction. Protect the plate from light during incubation.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
Set the excitation wavelength to approximately 350 nm and the emission wavelength to approximately 450 nm.
-
Optimize the gain settings of the instrument to ensure the signal is within the linear dynamic range.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.
-
Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to convert the fluorescence readings from the enzyme reactions into the concentration of AMC produced.
-
Calculate the FAAH activity, typically expressed as pmol or nmol of AMC produced per minute per mg of protein.
-
Visualizing the Process
The following diagrams illustrate the key processes involved in the FAAH activity assay.
Caption: Workflow for a typical FAAH enzymatic assay.
Caption: Mechanism of FAAH action and AMC fluorescence.
Preliminary Studies on AMC Arachidonoyl Amide in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies involving AMC Arachidonoyl Amide (AMC-AA) in cell culture. It is designed to furnish researchers, scientists, and professionals in drug development with the foundational knowledge required to utilize this compound in their work. This document outlines the core applications of AMC-AA, details experimental protocols, presents quantitative data, and visualizes the relevant biological pathways.
This compound is a synthetic compound primarily employed as a fluorogenic substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH)[1][2]. Its use in cell culture is predominantly as a tool to measure the activity of this key enzyme in the endocannabinoid system. FAAH is responsible for the degradation of endogenous signaling lipids, most notably the endocannabinoid anandamide (B1667382) (AEA)[3]. Therefore, assays utilizing AMC-AA are crucial for screening potential FAAH inhibitors, which are of significant therapeutic interest for various conditions, including pain, inflammation, and neurological disorders[1][4].
Core Application: Measurement of FAAH Activity
The principal application of AMC-AA in a cell culture context is in the fluorometric assay of FAAH activity[3]. The assay is based on the enzymatic hydrolysis of AMC-AA by FAAH. This cleavage reaction releases arachidonic acid and the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC)[3][5]. The resulting increase in fluorescence is directly proportional to the FAAH activity in the sample, providing a sensitive and high-throughput method for quantifying enzyme kinetics and inhibition[3].
Quantitative Data
The following tables summarize the key quantitative parameters associated with this compound and its use in FAAH activity assays.
| Parameter | Value | Source(s) |
| Molecular Weight | 461.6 g/mol | [2] |
| Molecular Formula | C₃₀H₃₉NO₃ | [2] |
| Excitation Wavelength | 340-360 nm | [1][5][6][7] |
| Emission Wavelength | 450-465 nm | [1][5][6][7] |
| Table 1: Physicochemical and Spectroscopic Properties of this compound. This table details the fundamental physical and fluorescence characteristics of AMC-AA. |
| Solvent | Solubility | Source(s) |
| DMF | 10 mg/ml | [5] |
| DMSO | 10 mg/ml | [5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.05 mg/ml | [5] |
| Table 2: Solubility of this compound. This table provides solubility information for AMC-AA in common laboratory solvents. |
Experimental Protocols
In Vitro FAAH Enzyme Activity Assay (Fluorometric)
This protocol is designed to determine the activity of FAAH in cell lysates or with recombinant enzyme, and to assess the inhibitory potential of test compounds.
Materials:
-
Recombinant Human or Rat FAAH or cell lysate containing FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[1][6]
-
This compound (FAAH Fluorogenic Substrate)[1]
-
Test compounds (potential FAAH inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, flat-bottom plates[1]
-
Fluorescence microplate reader[1]
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series in FAAH Assay Buffer to achieve the desired final assay concentrations[1].
-
Enzyme Preparation: Dilute the recombinant FAAH or cell lysate in cold FAAH Assay Buffer to the desired concentration[1].
-
Assay Reaction: a. To the wells of a 96-well plate, add the test compound dilutions. For control wells, add the vehicle (e.g., DMSO)[6]. b. Add the diluted FAAH enzyme solution to all wells except for the background control wells[6]. c. For background wells, add FAAH Assay Buffer[6]. d. Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes), especially when testing irreversible inhibitors[1]. e. Initiate the reaction by adding the FAAH fluorogenic substrate (this compound) to all wells. A typical final concentration is 1 µM[6].
-
Data Acquisition: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm[6][7]. Readings can be taken kinetically over 30-60 minutes at 37°C or as an endpoint measurement after a fixed incubation time[1][6].
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of the reaction from the slope of the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value[1].
Signaling Pathways and Experimental Workflows
To visualize the processes described, the following diagrams have been generated using the DOT language.
Caption: Enzymatic hydrolysis of this compound by FAAH.
Caption: Experimental workflow for a fluorometric FAAH inhibition assay.
Caption: Simplified overview of Anandamide signaling and degradation.
Concluding Remarks
This compound serves as an indispensable tool for the in vitro characterization of Fatty Acid Amide Hydrolase activity. While not a signaling molecule itself, its application in cell culture-based assays provides critical insights into the regulation of the endocannabinoid system. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute robust experiments for the identification and characterization of novel FAAH modulators, thereby contributing to the advancement of drug discovery in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
AMC Arachidonoyl Amide: A Technical Guide for Exploring Fatty Acid Amide Hydrolase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the use of AMC Arachidonoyl Amide (AMC-AA), a fluorogenic substrate, for the characterization of Fatty Acid Amide Hydrolase (FAAH) activity. FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) and other related signaling lipids. Inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of conditions, including pain, inflammation, and anxiety. This document details the principles of the FAAH activity assay using AMC-AA, provides comprehensive experimental protocols for both enzyme activity measurement and inhibitor screening, presents key quantitative data for known inhibitors, and illustrates the relevant biological and experimental workflows through detailed diagrams.
Introduction: The Role of FAAH in Endocannabinoid Signaling
The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. A key component of this system is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme that terminates the signaling of N-arachidonoylethanolamine (anandamide) by hydrolyzing it into arachidonic acid and ethanolamine.[1] By controlling the levels of anandamide, FAAH plays a pivotal role in pain perception, emotional responses, and inflammation.[2] Consequently, the development of FAAH inhibitors is a significant area of interest in drug discovery.[3]
This compound is a valuable tool for studying FAAH activity. It is a synthetic substrate that, upon cleavage by FAAH, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).[4] The resulting increase in fluorescence provides a sensitive and continuous measure of FAAH enzymatic activity, making it ideal for high-throughput screening of potential inhibitors.[5]
Principle of the Assay
The enzymatic assay relies on the hydrolysis of the non-fluorescent substrate, this compound, by FAAH. The reaction yields arachidonic acid and the fluorescent product, 7-amino-4-methylcoumarin (AMC). The fluorescence of AMC can be monitored in real-time, with the rate of fluorescence increase being directly proportional to the FAAH activity. The excitation and emission maxima for AMC are in the range of 340-360 nm and 450-465 nm, respectively.[6][7]
Data Presentation: Quantitative Analysis of FAAH Inhibition
The following table summarizes the inhibitory potency (IC50) of several known FAAH inhibitors. While the specific substrate used in each cited study may vary, these values provide a comparative baseline for researchers.
| Inhibitor | IC50 (nM) | Notes |
| URB597 | ~5-100 | Potent and widely used FAAH inhibitor.[8] |
| URB878 | 0.33 ± 0.03 | A potent N-substituted biphenylcarbamic acid FAAH inhibitor.[1] |
| JZL 195 | Not specified in search results | Included as a positive control in some commercial assay kits. |
| O-2203 | 83,000 | An analog of 2-arachidonoylglycerol (B1664049) with inhibitory activity against FAAH.[9] |
| O-2204 | 35,000 | An analog of 2-arachidonoylglycerol with inhibitory activity against FAAH.[9] |
Experimental Protocols
FAAH Activity Assay
This protocol is adapted from commercially available assay kits and literature sources.[10][11]
Materials:
-
Recombinant human FAAH
-
This compound (FAAH Substrate)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
96-well black, flat-bottom microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer. Keep on ice.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilute to the working concentration in FAAH Assay Buffer.
-
-
Assay Setup:
-
Add 170 µL of FAAH Assay Buffer to each well.
-
Add 10 µL of the diluted FAAH enzyme solution to the sample wells.
-
For background control wells, add 10 µL of FAAH Assay Buffer instead of the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the this compound working solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample fluorescence at each time point.
-
Determine the initial reaction rate (V₀) from the linear portion of the fluorescence versus time curve.
-
FAAH Inhibitor Screening Assay
This protocol allows for the determination of the inhibitory potential of test compounds against FAAH.[5][11]
Materials:
-
Same as for the FAAH Activity Assay
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., URB597)
Procedure:
-
Reagent and Compound Preparation:
-
Prepare reagents as described in the activity assay protocol.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.
-
-
Assay Setup:
-
To the appropriate wells, add:
-
160 µL of FAAH Assay Buffer.
-
10 µL of the test compound dilution or positive control. For vehicle control wells, add 10 µL of the solvent.
-
10 µL of the diluted FAAH enzyme solution.
-
-
For background wells, add 170 µL of assay buffer and 10 µL of the solvent.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 5-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the this compound working solution.
-
Measure the fluorescence kinetically as described in the activity assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Endocannabinoid signaling pathway involving FAAH.
Experimental Workflow: FAAH Activity Assay
Caption: Experimental workflow for the FAAH activity assay.
Experimental Workflow: FAAH Inhibitor Screening
Caption: Experimental workflow for FAAH inhibitor screening.
Synthesis of this compound
Conclusion
This compound is a robust and sensitive tool for the investigation of FAAH activity and the screening of its inhibitors. The fluorometric assay described in this guide offers a high-throughput compatible method that is essential for modern drug discovery efforts targeting the endocannabinoid system. While specific kinetic parameters and a detailed synthesis protocol require further empirical determination, the provided information serves as a comprehensive starting point for researchers and scientists in this field. The continued exploration of FAAH and its modulators holds significant promise for the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Sapphire North America [sapphire-usa.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 12. Synthesis of N alpha-protected aminoacyl 7-amino-4-methyl-coumarin amide by phosphorous oxychloride and preparation of specific fluorogenic substrates for papain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]
An In-depth Technical Guide to the Principles and Application of AMC Arachidonoyl Amide in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of AMC Arachidonoyl Amide, a key fluorogenic substrate used in enzyme kinetics. Primarily targeting the enzyme Fatty Acid Amide Hydrolase (FAAH), this document offers detailed methodologies for experimental protocols, summarizes key quantitative data, and provides visual representations of relevant biological pathways and workflows.
Core Principles of this compound in Enzyme Kinetics
This compound, also known as N-arachidonoyl-7-amino-4-methylcoumarin, is a synthetic substrate widely employed for the sensitive and continuous measurement of FAAH activity. The core principle of its use lies in its fluorogenic nature. In its intact form, this compound is a non-fluorescent molecule. However, upon enzymatic hydrolysis by FAAH, it yields two products: arachidonic acid and the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC).
The intensity of the fluorescence emitted by the liberated AMC is directly proportional to the rate of the enzymatic reaction. This allows for real-time monitoring of enzyme activity and is particularly well-suited for high-throughput screening (HTS) of potential FAAH inhibitors. The fluorescence of AMC is typically measured at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
Data Presentation: Kinetic Parameters of FAAH with this compound
The following table summarizes the Michaelis-Menten kinetic constants, Km and Vmax, for Fatty Acid Amide Hydrolase (FAAH) with this compound as the substrate. These values can vary depending on the enzyme source (e.g., recombinant vs. native tissue), purity, and specific assay conditions.
| Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Rat Brain Microsomes | 5.2 ± 0.6 | 12.5 ± 0.5 | |
| Human Recombinant FAAH (Sf21 cells) | ~10 | Not Specified | |
| Hirudo Verbana Recombinant FAAH (Microsomes) | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the preparation of biological samples and the execution of a fluorometric FAAH activity assay using this compound.
Preparation of Tissue Homogenates and Cell Lysates
Materials:
-
Tissue or cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Protease inhibitor cocktail
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge
Procedure for Tissue Homogenates:
-
Excise the tissue of interest and place it in ice-cold PBS to remove any blood.
-
Weigh the tissue and mince it into small pieces on ice.
-
Add a suitable volume of ice-cold Lysis Buffer containing a protease inhibitor cocktail (typically 5-10 volumes of buffer to tissue weight).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytosolic and microsomal fractions where FAAH is located. This is the tissue lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
Store the lysate in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Procedure for Cell Lysates:
-
For adherent cells, wash the cell monolayer with ice-cold PBS and then scrape the cells into a small volume of PBS. For suspension cells, pellet the cells by centrifugation.
-
Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer with a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
Store in aliquots at -80°C.
Fluorometric FAAH Activity Assay Protocol
Materials:
-
Tissue homogenate or cell lysate (enzyme source)
-
FAAH Assay Buffer (125 mM Tris-HCl, 1 mM EDTA, pH 9.0)
-
This compound (substrate) stock solution (e.g., 10 mM in DMSO)
-
7-Amino-4-methylcoumarin (AMC) standard solution (for calibration curve)
-
FAAH inhibitor (optional, for positive control of inhibition)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a series of AMC standards in FAAH Assay Buffer to generate a standard curve (e.g., 0-10 µM).
-
Dilute the this compound stock solution in FAAH Assay Buffer to the desired working concentrations. It is recommended to perform a substrate concentration curve to determine the Km.
-
Dilute the enzyme lysate to a concentration that results in a linear rate of fluorescence increase over the desired assay time. This should be determined empirically.
-
-
Assay Setup (96-well plate format):
-
Blank wells: Add FAAH Assay Buffer only.
-
Substrate control wells (no enzyme): Add FAAH Assay Buffer and the this compound substrate. This is to measure the rate of non-enzymatic hydrolysis of the substrate.
-
Enzyme control wells (no substrate): Add the diluted enzyme lysate and FAAH Assay Buffer. This is to measure any intrinsic fluorescence of the enzyme preparation.
-
Test wells: Add the diluted enzyme lysate to the wells.
-
If testing inhibitors, add the inhibitor solution to the appropriate wells and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature before adding the substrate.
-
-
Reaction Initiation and Measurement:
-
Equilibrate the microplate to the desired assay temperature (typically 37°C).
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity of the AMC standards versus concentration to generate a standard curve.
-
For each kinetic reading, subtract the background fluorescence (from blank, substrate control, and enzyme control wells as appropriate).
-
Convert the fluorescence readings in the test wells to the concentration of AMC produced using the standard curve.
-
Determine the initial reaction velocity (V0) from the linear portion of the plot of AMC concentration versus time.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Mandatory Visualizations
Endocannabinoid Signaling Pathway
The following diagram illustrates the role of FAAH in the degradation of the endocannabinoid anandamide (B1667382) (AEA), a key process in terminating its signaling.
Caption: FAAH terminates anandamide signaling in the postsynaptic neuron.
Experimental Workflow for FAAH Activity Assay
The following diagram outlines the key steps in performing a fluorometric FAAH activity assay.
Caption: Workflow for fluorometric FAAH activity measurement.
Logical Relationship of the Fluorogenic Assay
This diagram illustrates the principle of the fluorometric assay based on the enzymatic conversion of a non-fluorescent substrate to a fluorescent product.
Caption: Enzymatic cleavage of AMC-Arachidonoyl Amide releases fluorescent AMC.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Autohydrolysis of the substrate.- Contaminated reagents.- Intrinsic fluorescence of test compounds. | - Run a "no-enzyme" control to quantify and subtract background.- Prepare fresh buffers and substrate solutions.- Screen test compounds for fluorescence at the assay wavelengths. |
| Low or No Enzyme Activity | - Inactive enzyme due to improper storage or handling.- Incorrect assay buffer pH.- Presence of inhibitors in the sample. | - Use a fresh aliquot of enzyme stored at -80°C. Avoid repeated freeze-thaw cycles.- Verify the pH of the assay buffer (optimal is ~9.0).- Dialyze the sample to remove potential small molecule inhibitors. |
| Non-linear Reaction Rate | - Substrate depletion.- Enzyme instability.- Product inhibition. | - Use a lower enzyme concentration or a shorter assay time.- Optimize assay conditions for enzyme stability (e.g., temperature).- Ensure initial velocities are measured before significant product accumulation. |
| High Well-to-Well Variability | - Pipetting errors.- Inconsistent mixing.- Temperature gradients across the plate. | - Use calibrated pipettes and ensure proper technique.- Gently mix the plate after adding reagents.- Ensure the plate is uniformly equilibrated to the assay temperature. |
A Technical Guide to AMC Arachidonoyl Amide: Commercial Sources, Purity, and Application in FAAH Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AMC Arachidonoyl Amide, a key fluorogenic substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH). This document details commercially available sources, their reported purity levels, and a detailed experimental protocol for its use in FAAH activity assays. The information is intended to assist researchers, scientists, and drug development professionals in sourcing this critical reagent and applying it effectively in their experimental workflows.
Commercial Sources and Purity of this compound
This compound, also known as Arachidonoyl-AMC or AAMCA, is readily available from several reputable suppliers of biochemicals and research reagents. The purity of this compound is critical for sensitive and reproducible experimental results. The following table summarizes the offerings from major commercial vendors.
| Supplier | Catalog Number (Example) | Purity Specification | Additional Information |
| Cayman Chemical | 10005098 | ≥98%[1][2] | Provided as a crystalline solid.[1][2] |
| MedchemExpress | HY-120957 | 99.50%[3] | --- |
| Enzo Life Sciences | BML-ST504-0005 | ≥99%[4] | Soluble in DMSO (>25mg/ml).[4] |
| Sigma-Aldrich (Merck) | A6855 | 99% (HPLC) | --- |
| Abcam | ab141767 | >99% | --- |
Application in Fatty Acid Amide Hydrolase (FAAH) Activity Assays
This compound is a fluorogenic substrate used to measure the activity of Fatty Acid Amide Hydrolase (FAAH).[1][3][5] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like anandamide.[6] The enzyme hydrolyzes the amide bond in this compound, releasing arachidonic acid and the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC).[5][7] The resulting fluorescence can be measured to quantify FAAH activity. This assay is simple, sensitive, and amenable to high-throughput screening of potential FAAH inhibitors.[4][5]
Signaling Pathway of FAAH-Mediated Hydrolysis
The following diagram illustrates the enzymatic reaction of FAAH with this compound.
Caption: FAAH catalyzes the hydrolysis of this compound.
Experimental Protocol: Fluorometric FAAH Activity Assay
This protocol provides a general procedure for measuring FAAH activity using this compound. It is recommended to optimize concentrations and incubation times for specific experimental conditions.
Materials and Reagents:
-
This compound
-
FAAH enzyme (recombinant or from tissue homogenates)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[8]
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm[1][7][9]
Experimental Workflow
The following diagram outlines the key steps in the FAAH activity assay.
Caption: Workflow for a typical FAAH fluorometric assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare the FAAH Assay Buffer and store it on ice.
-
Dilute the FAAH enzyme to the desired concentration in the cold Assay Buffer.
-
Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in the Assay Buffer to the final working concentration. It is crucial to ensure the final solvent concentration in the assay does not inhibit enzyme activity.
-
-
Assay Setup:
-
Set up the experiment in a 96-well black microplate to minimize background fluorescence.
-
Include the following controls:
-
No-enzyme control: Contains all reaction components except the FAAH enzyme to determine background fluorescence.
-
No-substrate control: Contains all reaction components except the this compound.
-
Positive control (optional): A known FAAH inhibitor can be used to validate the assay.
-
-
-
Reaction:
-
To each well, add the FAAH enzyme solution.
-
For inhibitor screening, add the test compounds at various concentrations. For control wells, add the vehicle (solvent) used to dissolve the compounds.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the this compound working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[1][7][9]
-
Readings can be taken in kinetic mode over a specific time period or as an endpoint measurement after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all other readings.
-
The rate of increase in fluorescence is proportional to the FAAH activity.
-
For inhibitor studies, calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
This technical guide provides essential information for researchers utilizing this compound in their studies. By understanding the commercial landscape, ensuring high purity, and following a robust experimental protocol, scientists can achieve reliable and reproducible results in the investigation of FAAH activity and the development of novel therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enzo Life Sciences Arachidonoyl-AMC (5 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
Methodological & Application
Measuring Fatty Acid Amide Hydrolase (FAAH) Activity: A Detailed Guide Using AMC Arachidonoyl Amide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed protocol for measuring the activity of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system, using the fluorogenic substrate AMC Arachidonoyl Amide. This method offers a sensitive and continuous assay suitable for high-throughput screening of potential FAAH inhibitors.
Introduction to FAAH and the Assay Principle
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (B1667382) (AEA).[1][2] By hydrolyzing these signaling lipids, FAAH terminates their biological effects, playing a crucial role in regulating various physiological processes such as pain, inflammation, and mood.[3] Inhibition of FAAH is a promising therapeutic strategy for amplifying endocannabinoid signaling.[3][4]
The assay described here is a fluorescence-based method for determining FAAH activity.[5][6] FAAH catalyzes the hydrolysis of the non-fluorescent substrate, Arachidonoyl-7-amino-4-methylcoumarin amide (this compound), to produce arachidonic acid and the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC).[2][7] The rate of AMC production is directly proportional to the FAAH activity and can be monitored kinetically by measuring the increase in fluorescence.[1]
Signaling Pathway of FAAH
FAAH is a key regulator of the endocannabinoid system. It primarily degrades anandamide (AEA), thus terminating its signaling through cannabinoid receptors (CB1 and CB2).[4][8] This action modulates downstream signaling cascades, including those involving mitogen-activated protein kinases (MAPK) and adenylate cyclase (AC).[8]
Experimental Protocols
This section provides a detailed step-by-step protocol for measuring FAAH activity in various samples.
Materials and Reagents
| Component | Description | Storage |
| FAAH Assay Buffer | 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[3][9] | 4°C |
| FAAH Enzyme | Recombinant human or rat FAAH, or lysates from tissues/cells expressing FAAH.[1][3] | -80°C |
| FAAH Substrate | Arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (this compound).[3] | -20°C, protected from light |
| FAAH Inhibitor (Optional) | A known FAAH inhibitor (e.g., JZL 195) for positive control of inhibition.[9] | -20°C |
| 96-well Plate | White, opaque, flat-bottomed plates are recommended for fluorescence assays.[1] | Room Temperature |
| Plate Reader | Capable of measuring fluorescence with excitation at 340-360 nm and emission at 450-465 nm.[5][9] | N/A |
Reagent Preparation
-
FAAH Assay Buffer (1X) : If using a 10X stock, dilute it with pure water. For example, mix 3 ml of 10X FAAH Assay Buffer with 27 ml of pure water to make 30 ml of 1X buffer.[9] Keep the 1X buffer on ice.
-
FAAH Enzyme : Thaw the enzyme on ice. Dilute the enzyme to the desired concentration in ice-cold 1X FAAH Assay Buffer. The optimal concentration should be determined empirically based on the source and activity of the enzyme. The diluted enzyme is typically stable for at least four hours on ice.[9]
-
FAAH Substrate : Thaw the substrate at room temperature. Dilute the stock solution with ethanol (B145695) to a working concentration. For example, a 400 µM stock can be diluted to 20 µM.[3][9] The final concentration in the assay is typically 1 µM.[9]
-
AMC Standard (for standard curve) : Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO. From this, prepare a 10 µM working solution by diluting with purified water. Create a standard curve by preparing serial dilutions of the 10 µM AMC solution in FAAH Assay Buffer.[1]
Sample Preparation (Tissues or Cells)
-
Homogenize approximately 10 mg of tissue or 1 x 10^6 cells in 100 µL of ice-cold FAAH Assay Buffer.[1]
-
Keep the homogenate on ice for 10 minutes.[1]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.[1]
-
Collect the supernatant, which contains the FAAH enzyme.[1][3]
-
Determine the protein concentration of the lysate to normalize FAAH activity.
Assay Procedure
The following procedure is for a 96-well plate format. It is recommended to perform all assays in triplicate.[9]
Workflow Diagram
Plate Setup:
For each reaction, the final volume will be 200 µL.[9]
| Well Type | FAAH Assay Buffer (1X) | Diluted FAAH Enzyme | Test Inhibitor/Vehicle | FAAH Substrate |
| 100% Initial Activity | 170 µL | 10 µL | 10 µL (Vehicle) | 10 µL |
| Background | 180 µL | 0 µL | 10 µL (Vehicle) | 10 µL |
| Inhibitor | 170 µL | 10 µL | 10 µL (Inhibitor) | 10 µL |
| Sample | Adjust to 180 µL | 2-50 µL | N/A | 10 µL |
| Sample Background | Adjust to 190 µL | 0 µL | N/A | 10 µL |
Note: The volumes can be adjusted based on the specific assay kit and desired final concentrations.
Assay Steps:
-
Add the appropriate volumes of FAAH Assay Buffer, diluted FAAH enzyme (or sample lysate), and inhibitor/vehicle to the wells of a 96-well plate as indicated in the table above.
-
Pre-incubate the plate for 5 minutes at 37°C.[9]
-
Initiate the reactions by adding 10 µL of the FAAH Substrate to all wells.[9]
-
Cover the plate and incubate for 30 minutes at 37°C.[9] Alternatively, for a kinetic assay, immediately place the plate in the reader and measure fluorescence every minute for 10-60 minutes at 37°C.[1]
-
Measure the fluorescence using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[9][10]
Data Analysis and Presentation
Calculations
-
Subtract Background: Subtract the average fluorescence of the background wells from the fluorescence of all other wells.[9]
-
Calculate Percent Inhibition (for inhibitor screening):
-
% Inhibition = [ (Initial Activity - Inhibitor Activity) / Initial Activity ] * 100
-
-
Determine FAAH Activity (using a standard curve):
-
Plot the fluorescence values of the AMC standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the amount of AMC produced in the sample wells.
-
FAAH Activity (pmol/min/mg) = (pmol of AMC produced) / (incubation time in min * mg of protein in sample)
-
-
Kinetic Analysis:
-
For kinetic assays, determine the initial rate (V₀) of the reaction by plotting fluorescence versus time and calculating the slope of the linear portion of the curve.[1]
-
Quantitative Data Summary
| Parameter | Value |
| Excitation Wavelength | 340-360 nm[5][9] |
| Emission Wavelength | 450-465 nm[5][9] |
| Assay Temperature | 37°C[1][9] |
| Incubation Time (Endpoint) | 30 minutes[9] |
| Incubation Time (Kinetic) | 10-60 minutes[1] |
| Final Substrate Concentration | 1 µM[9] |
Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| High Background Fluorescence | - Contaminated reagents- Autofluorescence of test compounds | - Run a blank with all reagents except the enzyme.- Test the fluorescence of the compounds alone. |
| Low Signal | - Inactive enzyme- Incorrect buffer pH- Low substrate concentration | - Use a fresh enzyme aliquot.- Verify the pH of the assay buffer.- Optimize the substrate concentration. |
| Erratic Values | - Pipetting errors- Bubbles in wells | - Ensure accurate and consistent pipetting.- Centrifuge the plate briefly to remove bubbles.- Perform assays in triplicate to identify outliers.[9] |
By following this detailed guide, researchers can reliably measure FAAH activity and effectively screen for potential inhibitors, contributing to advancements in drug discovery and the understanding of the endocannabinoid system.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 7. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit - Assay Kits - CAT N°: 10005196 [bertin-bioreagent.com]
Application Notes and Protocols for High-Throughput Screening of FAAH Inhibitors using an AMC Arachidonoyl Amide Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA) and other fatty acid amides.[1][2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[2][3] Inhibition of FAAH increases the endogenous levels of AEA, which has shown therapeutic potential for pain, inflammation, anxiety, and other neurological disorders.[1][2] This makes FAAH a compelling target for drug discovery.
High-throughput screening (HTS) is a key strategy for identifying novel FAAH inhibitors from large compound libraries.[1] A widely used method for HTS is a fluorescence-based assay utilizing Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA or AMC Arachidonoyl Amide) as a fluorogenic substrate.[3][4] In this assay, FAAH cleaves the amide bond in AAMCA, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).[3][5] The resulting increase in fluorescence is directly proportional to FAAH activity. Potential inhibitors will decrease the rate of AMC production, leading to a reduced fluorescent signal.[1][4] This application note provides a detailed protocol for performing this assay in a high-throughput format.
FAAH Signaling Pathway and Assay Principle
The diagram below illustrates the role of FAAH in the endocannabinoid signaling pathway and the principle of the this compound assay for identifying FAAH inhibitors.
FAAH Signaling and Assay Principle Diagram.
Experimental Protocols
This section provides detailed methodologies for the high-throughput screening of FAAH inhibitors using the this compound assay.
Materials and Reagents
-
Enzyme: Recombinant human FAAH
-
Substrate: this compound (AAMCA)
-
Positive Control: A known FAAH inhibitor (e.g., URB597, JZL 195)
-
Negative Control: DMSO (or the vehicle used to dissolve test compounds)
-
Assay Buffer: 50-125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[1][4]
-
Plates: Black, flat-bottom 96- or 384-well microtiter plates suitable for fluorescence measurements
-
Instrumentation: Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm[4][5][6]
Reagent Preparation
-
FAAH Assay Buffer (1X): Prepare a solution of 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA.[4]
-
FAAH Enzyme Solution: Dilute the recombinant human FAAH stock in cold 1X FAAH Assay Buffer to the desired working concentration. Keep the enzyme solution on ice. The final concentration will need to be optimized to ensure a linear reaction rate for the duration of the assay.
-
This compound (Substrate) Solution: Prepare a stock solution of AAMCA in a suitable organic solvent like DMSO or ethanol.[4] Further dilute the stock solution in 1X FAAH Assay Buffer to the final desired concentration. The final concentration of AAMCA is typically in the low micromolar range (e.g., 10-20 µM).
-
Test Compound and Control Plates: Prepare serial dilutions of test compounds and the positive control inhibitor in 100% DMSO. Dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of the assay plate. For negative control wells, dispense the same volume of DMSO.
High-Throughput Screening Workflow
The following diagram outlines the key steps in the HTS workflow for identifying FAAH inhibitors.
High-Throughput Screening Workflow for FAAH Inhibitors.
Assay Protocol
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 200 nL) of test compounds, positive control (e.g., JZL 195), and negative control (DMSO) into the wells of a 384-well plate.[1]
-
Enzyme Addition: Add 10 µL of the diluted FAAH enzyme solution to all wells.[1]
-
Pre-incubation: Mix the plate on a shaker for 1 minute and then incubate for 15 minutes at 37°C.[1][4] This allows for the interaction between the compounds and the enzyme.
-
Reaction Initiation: Add 10 µL of the AAMCA substrate solution to all wells to start the enzymatic reaction.[1][4]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every minute for 20-30 minutes.[1][4]
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the initial rate of the reaction by plotting fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition: The percent inhibition for each compound concentration is calculated using the following formula:
% Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[1]
-
Assess Assay Quality: For HTS, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Z' = 1 - [(3 * (SD of positive control + SD of negative control)) / |(Mean of positive control - Mean of negative control)|]
Data Presentation
The following tables summarize key quantitative data for the FAAH inhibition assay using this compound.
Table 1: Assay Performance Metrics
| Parameter | Value | Reference |
| Z'-Factor | 0.76 | [3] |
| Intra-assay CV | 2.9% | [3] |
| Inter-assay CV | 3.1% | [3] |
CV = Coefficient of Variation
Table 2: IC50 Values of Known FAAH Inhibitors
| Inhibitor | IC50 (nM) | Enzyme Source | Assay Conditions | Reference |
| JZL 195 | 2 | Not Specified | Not Specified | [1][4] |
| URB597 | 4.6 - 30 | Not Specified | Varies with pH and pre-incubation time | [7] |
| PF-3845 | 52,550 | Human Colon Adenocarcinoma Cells | MTT Assay | [8] |
| Arachidonoyl-serotonin | 5,600 | Rat Basophilic Leukemia Cells | [14C]anandamide substrate | [9] |
Note: IC50 values are highly dependent on assay conditions such as substrate concentration, enzyme concentration, and incubation time. Direct comparison between different studies should be made with caution.
Table 3: Kinetic Parameters for FAAH
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Enzyme Source | Reference |
| Oleamide (B13806) | 104 | 5.7 | Rat Liver | [10][11] |
Note: These kinetic parameters were determined using oleamide as the substrate, not this compound. The values may differ for the AAMCA substrate.
Conclusion
The this compound assay provides a robust, sensitive, and scalable method for the high-throughput screening of FAAH inhibitors.[1] The fluorescence-based readout allows for continuous monitoring of enzyme activity and is amenable to automation.[1] The detailed protocols and representative data presented in this application note serve as a comprehensive guide for researchers in academic and industrial settings to establish and validate this assay for the discovery of novel therapeutic agents targeting FAAH.
References
- 1. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurosolutionsltd.com [neurosolutionsltd.com]
- 11. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of AMC Arachidonoyl Amide Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMC Arachidonoyl Amide (AMC-AA) is a crucial fluorogenic substrate utilized for the measurement of Fatty Acid Amide Hydrolase (FAAH) activity.[1][2] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of neuromodulatory fatty acid amides like anandamide.[1] The enzymatic action of FAAH on AMC-AA results in the cleavage of the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group.[1][2] The resulting fluorescence, which can be measured at an excitation wavelength of approximately 360 nm and an emission wavelength of 465 nm, is directly proportional to FAAH activity.[1][2]
Accurate and reproducible results in FAAH activity assays are contingent upon the correct preparation and storage of the AMC-AA substrate. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions due to its excellent solubilizing capacity for AMC-AA.[1][2] This document provides a detailed protocol for the preparation, handling, and storage of AMC-AA stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes the essential quantitative parameters for this compound, which are critical for accurate stock solution preparation and experimental design.
| Parameter | Value | Source(s) |
| Synonyms | AMC-AA; 7-amino-4-methyl Coumarin-Arachidonamide | [1][2] |
| Molecular Formula | C₃₀H₃₉NO₃ | [1] |
| Molecular Weight (MW) | 461.6 g/mol | [1][2] |
| Purity | ≥98% | [1][2] |
| Physical Form | Crystalline solid | [1][2] |
| Solubility in DMSO | ~10 mg/mL | [1][2] |
| Solubility in DMF | 10 mg/mL | [1] |
| Excitation Wavelength (Ex) | ~360 nm | [1] |
| Emission Wavelength (Em) | ~465 nm | [1] |
| Recommended Stock Conc. | 1-10 mM in anhydrous DMSO | [3] |
| Long-Term Storage (Solid) | -80°C (≥2 years stability) | [1][2] |
| Long-Term Storage (in DMSO) | -80°C (up to 6 months) | [4] |
| Short-Term Storage (in DMSO) | -20°C (up to 1 month) | [4] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM AMC-AA stock solution in DMSO. Volumes can be adjusted as required for different concentrations or final volumes.
1. Pre-Analysis Calculation:
-
To prepare a 10 mM solution, the required mass of AMC-AA must be calculated using its molecular weight (461.6 g/mol ).
-
Calculation:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 461.6 g/mol × 1000 mg/g = 4.62 mg
-
2. Weighing the Compound:
-
Carefully and accurately weigh out 4.62 mg of AMC-AA powder and transfer it into a sterile polypropylene microcentrifuge tube.
-
Note: If working with a pre-weighed amount, adjust the volume of DMSO accordingly to achieve the desired 10 mM concentration.
3. Solubilization:
-
Add 1 mL of anhydrous, research-grade DMSO to the microcentrifuge tube containing the AMC-AA powder.
-
For optimal stability, the solvent should be purged with an inert gas (e.g., argon or nitrogen) before use.[2][5]
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The result should be a clear solution.
-
If solubility issues arise, the solution can be gently warmed to 37°C or briefly sonicated in an ultrasonic bath.[3]
4. Storage and Handling:
-
Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
-
Store the aliquots in tightly sealed amber or opaque tubes at -80°C for long-term storage (up to 6 months).[4] For short-term use, storage at -20°C for up to one month is acceptable.[4]
-
Aqueous solutions of AMC-AA are not stable and storage for more than one day is not recommended.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the preparation of the this compound stock solution.
Caption: Workflow for preparing a 10 mM stock solution of AMC-AA in DMSO.
Signaling Pathway
This diagram illustrates the enzymatic reaction used to measure FAAH activity with this compound as the substrate.
Caption: Enzymatic cleavage of AMC-AA by FAAH to produce a fluorescent signal.
References
Determining the Optimal Concentration of AMC Arachidonoyl Amide for Enzyme Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMC Arachidonoyl Amide, also known as AAMCA, is a fluorogenic substrate widely utilized for the measurement of Fatty Acid Amide Hydrolase (FAAH) activity.[1][2][3] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of bioactive fatty acid amides like anandamide (B1667382).[1] The enzymatic hydrolysis of the amide bond in this compound by FAAH releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). This product can be readily detected and quantified using a fluorometer, with excitation wavelengths typically ranging from 340-360 nm and emission wavelengths from 450-465 nm.[2][4] The increase in fluorescence intensity is directly proportional to the FAAH activity, making this a sensitive and continuous assay suitable for high-throughput screening of FAAH inhibitors.[5]
Determining the optimal concentration of this compound is critical for obtaining accurate and reproducible results in enzyme assays. The ideal substrate concentration depends on the specific experimental goal, such as determining the maximum enzyme velocity (Vmax), calculating the Michaelis constant (Km), or screening for inhibitors. This document provides detailed protocols and guidelines to assist researchers in establishing the optimal this compound concentration for their specific applications.
Key Properties of this compound
A solid understanding of the substrate's properties is essential for proper handling and experimental design.
| Property | Value |
| Molecular Formula | C₃₀H₃₉NO₃ |
| Molecular Weight | 461.6 g/mol |
| Appearance | Crystalline solid |
| Excitation Wavelength | 340 - 360 nm |
| Emission Wavelength | 450 - 465 nm |
| Purity | Typically ≥98% |
| Storage | Store at -20°C or -80°C, protected from light. |
Solubility: this compound is soluble in organic solvents such as DMSO and DMF at concentrations of up to 10 mg/mL.[2] It has limited solubility in aqueous buffers. For experimental use, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer immediately before use. It is advisable not to store aqueous solutions of the substrate for extended periods.
Signaling Pathway and Assay Principle
The enzymatic reaction at the core of this assay is the hydrolysis of this compound by FAAH. This reaction is a key step in the catabolism of endocannabinoids.
Figure 1. Enzymatic hydrolysis of this compound by FAAH.
Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)
To determine the optimal substrate concentration, it is essential to first characterize the kinetic parameters of the enzyme with the substrate. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). While the Km of FAAH for its endogenous substrate anandamide can range from 0.8 to 180 µM, a more relevant starting point is the Km for a structurally similar substrate, deuterated anandamide (d₄-AEA), which has been reported to be approximately 12.3 µM for recombinant human FAAH.[5] This value can serve as a guide for designing the substrate concentration range for your experiment.
Objective: To determine the Km and Vmax of FAAH for this compound.
Materials:
-
This compound
-
FAAH enzyme (purified or in a microsomal preparation)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[6]
-
DMSO (for substrate stock solution)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare serial dilutions of the substrate: From the 10 mM stock, prepare a series of dilutions in DMSO. Then, dilute these into the assay buffer to create a range of final assay concentrations. A suggested starting range, bracketing the estimated Km, would be from 0.5 µM to 100 µM (e.g., 0.5, 1, 2.5, 5, 10, 25, 50, 75, 100 µM).
-
Prepare the enzyme solution: Dilute the FAAH enzyme to the desired concentration in pre-warmed assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Set up the assay plate:
-
Add a fixed volume of the diluted enzyme solution to each well.
-
Include "no enzyme" controls for each substrate concentration to measure background fluorescence.
-
Initiate the reaction by adding a fixed volume of each substrate dilution to the wells. The final volume in each well should be consistent.
-
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (typically 37°C) fluorometer. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Figure 2. Workflow for determining Km and Vmax.
Protocol 2: Determining the Optimal Substrate Concentration for Vmax Measurement
Objective: To determine the enzyme's maximum activity.
Procedure: Based on the Km value determined in Protocol 1, the optimal substrate concentration for measuring Vmax should be saturating. A general rule of thumb is to use a concentration that is 10-20 times the Km value. This ensures that the enzyme is the limiting factor in the reaction, and the measured rate is a true representation of its maximum catalytic capacity.
Recommended Concentration: [S] = 10-20 x Km
Protocol 3: Determining the Optimal Substrate Concentration for Inhibitor Screening
Objective: To screen for potential inhibitors of FAAH.
Procedure: For inhibitor screening assays, a substrate concentration around the Km value is generally recommended. At [S] = Km, the enzyme is sensitive to competitive inhibitors, as the inhibitor and substrate are competing for the same active site. Using a substrate concentration that is too high may mask the effects of competitive inhibitors. Commercial FAAH inhibitor screening kits often recommend a final this compound concentration of 1 µM, which is likely at or below the Km for many systems, enhancing sensitivity to inhibitors.[6]
Recommended Concentration: [S] ≈ Km
Data Presentation
The following table summarizes the recommended concentrations of this compound for different experimental objectives, based on the determination of the Km value.
| Experimental Objective | Recommended Concentration of this compound | Rationale |
| Vmax Determination | 10 - 20 x Km | Ensures enzyme saturation for measuring maximum reaction velocity. |
| Km Determination | A range of concentrations bracketing the estimated Km (e.g., 0.1 x Km to 10 x Km) | Allows for accurate determination of the Michaelis-Menten curve. |
| Inhibitor Screening (IC50 determination) | ≈ Km | Provides a balance between a measurable signal and sensitivity to competitive inhibitors. |
Substrate Specificity
This compound is reported to be a specific substrate for FAAH.[1] However, FAAH itself is a relatively unselective enzyme that can hydrolyze various fatty acid amides.[2][3] It is important to consider that in complex biological samples, such as cell lysates or tissue homogenates, other serine hydrolases or amidases may be present. While this compound has been shown to be a poor substrate for monoacylglycerol lipase (B570770) (MAGL), another key enzyme in the endocannabinoid system, it is advisable to run appropriate controls, such as using a specific FAAH inhibitor (e.g., URB597), to confirm that the measured activity is indeed from FAAH.[7]
Figure 3. Substrate specificity of this compound.
Conclusion
The determination of the optimal concentration of this compound is a critical step in designing robust and reliable FAAH enzyme assays. By first performing a Michaelis-Menten kinetic analysis to determine the Km and Vmax, researchers can then select a substrate concentration that is best suited for their specific experimental goals, whether it be measuring maximal enzyme activity or screening for potential inhibitors. The protocols and guidelines presented in this document provide a comprehensive framework for achieving accurate and reproducible results in the study of FAAH and the broader endocannabinoid system.
References
- 1. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sapphire North America [sapphire-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
Application of AMC Arachidonoyl Amide in Brain Homogenate FAAH Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA). Inhibition of FAAH leads to elevated levels of AEA, which can produce analgesic, anxiolytic, and anti-inflammatory effects. This makes FAAH a promising therapeutic target for various neurological and inflammatory disorders.
Arachidonoyl-7-amino-4-methylcoumarin amide (AMC Arachidonoyl Amide or AAMCA) is a fluorogenic substrate widely used for measuring FAAH activity. The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent AAMCA by FAAH, which releases the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting fluorescence can be measured to determine FAAH activity and is a valuable tool for screening potential FAAH inhibitors. This document provides detailed application notes and protocols for utilizing this compound in FAAH assays with brain homogenates.
Signaling Pathway
The endocannabinoid signaling pathway involves the synthesis, release, and degradation of endocannabinoids like anandamide. FAAH plays a crucial role in terminating AEA signaling by hydrolyzing it into arachidonic acid and ethanolamine.
Assessing Fatty Acid Amide Hydrolase (FAAH) Activity in Live Cells using AMC Arachidonoyl Amide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) and other fatty acid amides.[1] The activity of FAAH is a critical factor in regulating endocannabinoid signaling, making it a significant therapeutic target for various conditions, including pain, inflammation, and neurological disorders. This document provides a detailed protocol for a fluorometric assay to determine FAAH activity in live cells using AMC Arachidonoyl Amide as a substrate. This assay offers a sensitive and continuous method to monitor FAAH activity in a cellular context, which is crucial for studying enzyme function and for the screening of potential FAAH inhibitors.
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH. This reaction releases arachidonic acid and the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC).[2][3][4][5] The increase in fluorescence intensity, measured at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm, is directly proportional to the FAAH activity in the cells.[4][6]
Data Presentation
Table 1: Key Parameters for the FAAH Activity Assay
| Parameter | Value | Source |
| Substrate | This compound (AAMCA) | [2][3] |
| Product | 7-amino-4-methylcoumarin (AMC) | [2][3][4] |
| Excitation Wavelength | 340-360 nm | [4][6] |
| Emission Wavelength | 450-465 nm | [4][6] |
| Assay Temperature | 37°C | |
| Assay Buffer (for lysates) | 125 mM Tris-HCl, pH 9.0, 1 mM EDTA | [6] |
Table 2: Example Data for FAAH Inhibition
| Inhibitor | Target | IC50 (in vitro) | Mechanism of Action |
| URB597 | FAAH | Varies by cell type | Covalent, irreversible |
| JZL195 | FAAH and MAGL | FAAH: sub-nanomolar | Covalent, irreversible |
Signaling Pathway and Experimental Workflow
References
- 1. A fluorogenic substrate for the detection of lipid amidases in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the AMC Arachidonoyl Amide Assay Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and best practices for utilizing the AMC (7-amino-4-methylcoumarin) Arachidonoyl Amide assay kit. This fluorometric assay is a powerful tool for studying the activity of Fatty Acid Amide Hydrolase (FAAH) and for screening potential inhibitors.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, such as the endogenous cannabinoid anandamide. The inhibition of FAAH is a promising therapeutic strategy for managing pain, anxiety, and inflammatory disorders. The AMC Arachidonoyl Amide assay kit offers a sensitive and high-throughput method to measure FAAH activity and screen for its inhibitors.
The assay principle is based on the enzymatic hydrolysis of a non-fluorescent substrate, this compound, by FAAH. This reaction releases the highly fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting fluorescence intensity is directly proportional to the FAAH activity and can be measured using a fluorescence plate reader.
Signaling Pathway
The following diagram illustrates the enzymatic reaction catalyzed by FAAH on the this compound substrate.
Caption: FAAH hydrolyzes this compound into Arachidonic Acid and fluorescent AMC.
Materials and Reagents
Kit Components (Typical)
| Component | Storage Temperature |
| FAAH Assay Buffer (10X) | -20°C |
| FAAH (human recombinant) | -80°C |
| FAAH Substrate (this compound) | -20°C |
| Inhibitor Control (e.g., JZL 195) | -20°C |
| 96-Well Solid Plate (black) | Room Temperature |
| 96-Well Cover Sheet | Room Temperature |
Note: Components and storage conditions may vary slightly between manufacturers. Always refer to the kit-specific manual.
Materials Required but Not Supplied
-
Fluorescence microplate reader with excitation and emission wavelengths of 340-360 nm and 450-465 nm, respectively.
-
Adjustable multichannel pipettes and tips.
-
Reagent reservoirs.
-
Incubator capable of maintaining 37°C.
-
Pure water (e.g., Milli-Q or equivalent).
-
Solvent for dissolving inhibitors (e.g., DMSO, ethanol).
Experimental Protocols
Reagent Preparation
| Reagent | Preparation Instructions | Storage and Stability |
| FAAH Assay Buffer (1X) | Dilute the 10X FAAH Assay Buffer with pure water. For example, mix 3 mL of 10X buffer with 27 mL of pure water. | Store at 4°C for up to six months. |
| FAAH Enzyme | Thaw the enzyme on ice. Dilute with 1X FAAH Assay Buffer as recommended by the manufacturer. For example, add 480 µl of 1X buffer to a 120 µl vial of enzyme. | The diluted enzyme is typically stable for up to four hours on ice. |
| FAAH Substrate | Dilute the substrate stock solution with ethanol (B145695). For example, dilute 50 µl of 400 µM substrate with 950 µl of ethanol to get a 20 µM working solution. | Refer to the kit manual for specific stability information. |
| Inhibitor/Test Compound | Dissolve the inhibitor or test compound in a suitable solvent (e.g., DMSO, ethanol) to create a stock solution. Further dilute to the desired concentrations using the 1X FAAH Assay Buffer. | Store at -20°C for up to three months, depending on the compound. |
Assay Workflow
The following diagram outlines the general workflow for the FAAH inhibitor screening assay.
Caption: A typical workflow for the this compound FAAH inhibitor screening assay.
Step-by-Step Procedure
-
Prepare the 96-well plate:
-
Background Wells: Add 180 µl of 1X FAAH Assay Buffer and 10 µl of the solvent used for the inhibitor.
-
100% Initial Activity Wells: Add 170 µl of 1X FAAH Assay Buffer, 10 µl of diluted FAAH enzyme, and 10 µl of the solvent.
-
Inhibitor Wells: Add 170 µl of 1X FAAH Assay Buffer, 10 µl of diluted FAAH enzyme, and 10 µl of the inhibitor solution at various concentrations.
-
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C.
-
Initiate the reaction: Add 10 µl of the diluted FAAH Substrate to all wells.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. The assay can be performed as an endpoint measurement or kinetically.
Data Analysis
-
Correct for background fluorescence: Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition:
-
% Inhibition = [ (100% Initial Activity - Inhibitor Activity) / 100% Initial Activity ] * 100
-
-
Determine IC50 values: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Best Practices and Troubleshooting
Best Practices for Fluorometric Assays
-
Minimize light exposure: Fluorescent compounds can be sensitive to photobleaching. Keep substrates and reaction plates protected from light as much as possible.
-
Avoid fluorescent contaminants: Ensure that all reagents and labware are free from fluorescent impurities.
-
Optimize concentrations: The concentrations of enzyme and substrate may need to be optimized for your specific experimental conditions to ensure the reaction is in the linear range.
-
Temperature control: Maintain a consistent temperature during the incubation steps, as enzyme activity is temperature-dependent.
-
Thorough mixing: Ensure proper mixing of reagents in the wells without introducing bubbles.
Troubleshooting
The following decision tree provides guidance on common issues encountered during the assay.
Caption: A troubleshooting guide for the this compound assay.
Calculating FAAH Specific Activity: An Application Note and Protocol for Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme in the endocannabinoid system, primarily responsible for the degradation of the fatty acid amide family of endogenous signaling lipids, including the neurotransmitter anandamide (B1667382).[1][2][3] By hydrolyzing these substrates, FAAH terminates their signaling activity, playing a crucial role in regulating a variety of physiological and pathological processes such as pain, inflammation, and neurological functions. Consequently, FAAH has emerged as a significant therapeutic target for the development of novel analgesics and anti-inflammatory agents.[3]
This application note provides a detailed protocol for determining the specific activity of FAAH using the fluorogenic substrate, AMC Arachidonoyl Amide. In this assay, FAAH cleaves the amide bond of the non-fluorescent substrate to release the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).[1][4][5] The rate of AMC production is directly proportional to the FAAH activity and can be quantified by measuring the increase in fluorescence over time.
Principle of the Assay
The enzymatic reaction underlying this fluorometric assay is the hydrolysis of Arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA) by FAAH, which yields arachidonic acid and the fluorescent product, 7-amino-4-methylcoumarin (AMC). The fluorescence of AMC can be measured with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[4][5][6] The specific activity of the enzyme is then determined by converting the rate of fluorescence increase into the amount of product formed per unit time per unit of enzyme.
Signaling Pathway
Caption: FAAH-mediated termination of anandamide signaling.
Experimental Workflow
Caption: Experimental workflow for FAAH activity assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA) | Varies | Varies |
| FAAH Substrate (this compound) | Varies | Varies |
| 7-Amino-4-methylcoumarin (AMC) Standard | Varies | Varies |
| Purified FAAH or cell/tissue lysates | User-provided | N/A |
| 96-well black, clear-bottom microplate | Varies | Varies |
| Fluorometric microplate reader | Varies | N/A |
| Dimethyl sulfoxide (B87167) (DMSO) | Varies | Varies |
Experimental Protocols
Preparation of Reagents
-
FAAH Assay Buffer: Prepare a solution of 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[6] Store at 4°C.
-
AMC Standard Stock Solution (1 mM): Dissolve a known amount of 7-amino-4-methylcoumarin in DMSO to create a 1 mM stock solution. Store protected from light at -20°C.
-
FAAH Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). The final concentration in the assay is typically around 10 µM.[6] Store protected from light at -20°C.
AMC Standard Curve Generation
-
Prepare a series of dilutions of the AMC standard stock solution in FAAH Assay Buffer to generate a standard curve. A typical concentration range is 0 to 100 pmol/well.[4]
-
Add 50 µL of each AMC standard dilution to triplicate wells of a 96-well black, clear-bottom plate.
-
Add 50 µL of FAAH Assay Buffer to each well.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.
-
Subtract the fluorescence of the blank (0 pmol AMC) from all readings.
-
Plot the background-subtracted relative fluorescence units (RFU) against the amount of AMC (pmol) to generate a standard curve. Determine the linear equation (y = mx + c) of the curve.
| AMC (pmol/well) | Volume of 10 µM AMC (µL) | Volume of Assay Buffer (µL) |
| 0 | 0 | 100 |
| 10 | 1 | 99 |
| 20 | 2 | 98 |
| 40 | 4 | 96 |
| 60 | 6 | 94 |
| 80 | 8 | 92 |
| 100 | 10 | 90 |
FAAH Activity Assay
-
Sample Preparation: Homogenize tissues or cells in ice-cold FAAH Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris. The supernatant contains the FAAH enzyme.[4] Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).
-
Reaction Setup:
-
Add 2-50 µL of the enzyme sample to the wells of a 96-well plate. For unknown samples, it is recommended to test several dilutions.
-
Include a "no enzyme" control containing only the assay buffer.
-
If necessary, prepare a sample background control well containing the sample and a specific FAAH inhibitor to account for non-specific hydrolysis.[4]
-
Adjust the volume in all wells to 50 µL with FAAH Assay Buffer.
-
-
Initiate the Reaction: Add 50 µL of the FAAH substrate working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader pre-warmed to 37°C. Measure the fluorescence in kinetic mode for 10-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 360 nm and an emission wavelength of 465 nm.[4][7]
Data Analysis and Calculation of Specific Activity
-
Determine the Rate of Reaction:
-
Plot the relative fluorescence units (RFU) against time (minutes) for each sample.
-
Identify the linear portion of the curve (initial velocity phase).
-
Calculate the slope of this linear portion to determine the rate of fluorescence increase (ΔRFU/Δt).
-
-
Convert RFU to pmol of AMC:
-
Use the slope from the AMC standard curve (m = RFU/pmol) to convert the rate of fluorescence increase (ΔRFU/min) to the rate of AMC production (pmol/min).
-
Rate (pmol/min) = (ΔRFU/min) / slope of standard curve (RFU/pmol)
-
-
Calculate FAAH Specific Activity:
-
The specific activity is expressed as the amount of product formed per minute per milligram of protein (pmol/min/mg or nmol/min/mg).
-
Specific Activity = [Rate (pmol/min) / Protein amount (mg)]
-
Where the protein amount is the mass of protein from the enzyme sample added to the well.
The formula provided in some commercial kits is: FAAH Activity (pmol/min/µL) = [B / (ΔT × V)] × D [4] Where:
-
B = Amount of AMC in the sample well from the standard curve (pmol)
-
ΔT = Reaction time (minutes)
-
V = Sample volume added to the reaction well (µL)
-
D = Dilution factor
To express this in terms of specific activity (e.g., nmol/min/mg): Specific Activity (nmol/min/mg) = [Activity (pmol/min/µL) * 1000 (µL/mL)] / [Protein Concentration (mg/mL) * 1000 (pmol/nmol)]
-
Summary of Quantitative Data
| Parameter | Typical Value/Range | Reference |
| Excitation Wavelength | 340-360 nm | [4][5][6] |
| Emission Wavelength | 450-465 nm | [4][5][6] |
| Assay Temperature | 37 °C | [4][6] |
| Substrate Concentration | ~10 µM | [6] |
| AMC Standard Curve Range | 0 - 100 pmol/well | [4] |
| Kinetic Reading Interval | 1-2 minutes | [7] |
| Kinetic Reading Duration | 10-60 minutes | [4] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a positive control. |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| Substrate degradation | Prepare fresh substrate solution. Protect from light. | |
| High background fluorescence | Autofluorescence of sample components | Run a sample background control (sample without substrate or with inhibitor). |
| Contaminated reagents | Use high-purity water and reagents. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |
| Enzyme instability | Check the stability of the enzyme under assay conditions. | |
| Inner filter effect | Dilute the sample or substrate if concentrations are too high. |
Conclusion
The fluorometric assay using this compound is a sensitive and reliable method for determining FAAH specific activity. By following the detailed protocols outlined in this application note, researchers can accurately quantify FAAH activity in various biological samples, facilitating the study of its role in physiological processes and the development of novel therapeutic inhibitors.
References
- 1. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
In Vitro Applications of AMC Arachidonoyl Amide for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl-7-amino-4-methylcoumarin amide (AMC Arachidonoyl Amide or AAMCA) is a crucial fluorogenic substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA) and other fatty acid amides. The inhibition of FAAH is a promising therapeutic strategy for various conditions, including pain, anxiety, and inflammatory disorders, as it leads to an elevation of endogenous anandamide levels. This document provides detailed application notes and protocols for the use of this compound in in vitro drug discovery, specifically for the identification and characterization of FAAH inhibitors.
The assay principle is based on the enzymatic hydrolysis of the non-fluorescent AAMCA substrate by FAAH. This reaction releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), which can be readily measured. The increase in fluorescence is directly proportional to FAAH activity, and a reduction in this signal in the presence of a test compound indicates inhibition of the enzyme. This fluorometric assay is sensitive, robust, and well-suited for high-throughput screening (HTS) of large compound libraries.
Data Presentation
Quantitative Data for FAAH Inhibitors
The inhibitory potency of various compounds against FAAH can be determined using the this compound-based assay. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength. Below is a summary of reported IC50 values for well-characterized FAAH inhibitors.
| Compound | Target Enzyme | IC50 (nM) | Assay Conditions | References |
| URB597 | FAAH | 4.6 | Varies by study | |
| JZL195 | FAAH/MAGL | 12 (FAAH) | Dual inhibitor | |
| PF-3845 | FAAH | 0.23 µM (Ki) | Covalent inhibitor | |
| OL-135 | FAAH | 4.7 (Ki) | Reversible, competitive | |
| JNJ-42165279 | FAAH | Dose-dependent increase in plasma AEA | In vivo human study |
Note: IC50 values are highly dependent on assay conditions such as enzyme and substrate concentrations, and pre-incubation times, especially for irreversible inhibitors.
Signaling Pathway and Experimental Workflow
FAAH Signaling Pathway
FAAH plays a critical role in terminating the signaling of anandamide. Anandamide, an endocannabinoid, is synthesized on demand in the postsynaptic neuron and acts as a retrograde messenger, binding to presynaptic cannabinoid receptors (CB1 and CB2). This activation leads to the modulation of neurotransmitter release. FAAH, located on the postsynaptic membrane, hydrolyzes anandamide into arachidonic acid and ethanolamine, thus controlling the duration and magnitude of endocannabinoid signaling.
Caption: FAAH signaling pathway and mechanism of inhibition.
High-Throughput Screening (HTS) Workflow
The process of identifying novel FAAH inhibitors from large compound libraries can be streamlined into a multi-step workflow. This typically involves a primary screen to identify "hits," followed by secondary assays to confirm their activity and determine their potency.
Caption: Experimental workflow for HTS of FAAH inhibitors.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human or rat FAAH (microsomal preparations or purified enzyme).
-
Substrate: this compound (AAMCA).
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Test Compounds: Dissolved in DMSO.
-
Positive Control: A known FAAH inhibitor (e.g., URB597, JZL195).
-
Plates: Black, flat-bottom 96- or 384-well microtiter plates.
-
Instrumentation: Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm.
Protocol 1: FAAH Inhibitor Screening Assay (96-Well Plate Format)
This protocol is designed for the initial screening of compounds for FAAH inhibitory activity.
1. Reagent Preparation:
-
FAAH Assay Buffer (1X): Dilute a 10X stock solution with ultrapure water. For example, mix 3 mL of 10X buffer with 27 mL of water.
-
FAAH Enzyme: Thaw the enzyme on ice. Dilute to the desired concentration in ice-cold 1X FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
This compound Substrate: Prepare a stock solution in a suitable solvent like ethanol (B145695) or DMSO. For example, a 400 µM stock can be diluted to a working concentration. A final assay concentration of 1 µM is often used.
-
Test Compounds and Controls: Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
2. Assay Procedure:
-
Plate Setup:
-
Blank (No Enzyme) Wells: Add 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent (e.g., DMSO).
-
100% Activity (Vehicle Control) Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of solvent.
-
Test Compound Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound dilution.
-
Positive Control Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the positive control inhibitor solution.
-
-
Pre-incubation: Incubate the plate for 5-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the this compound substrate solution to all wells.
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. The reaction can be measured as an endpoint reading or kinetically. For kinetic measurements, read the fluorescence every 1-5 minutes.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of 100% Activity Well)] x 100
-
Protocol 2: Determination of IC50 Values
This protocol is used for compounds that show significant inhibition in the primary screen to determine their potency.
1. Reagent and Compound Preparation:
-
Prepare reagents as described in Protocol 1.
-
Prepare a series of serial dilutions (e.g., 8-10 concentrations) of the "hit" compound in DMSO.
2. Assay Procedure:
-
Follow the assay procedure outlined in Protocol 1, using the serial dilutions of the hit compound in the "Test Compound Wells."
-
Perform the assay in triplicate for each concentration.
3. Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor as described above.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
The in vitro assay using this compound is a reliable and efficient method for identifying and characterizing inhibitors of FAAH. Its application in a high-throughput format makes it an invaluable tool in the early stages of drug discovery for identifying novel therapeutic agents targeting the endocannabinoid system. The detailed protocols and data presentation guidelines provided herein should serve as a comprehensive resource for researchers in this field.
Troubleshooting & Optimization
Troubleshooting High Background Fluorescence in AMC Arachidonoyl Amide Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background fluorescence in AMC Arachidonoyl Amide (AAA) assays. Elevated background can obscure the true enzymatic signal, leading to inaccurate and unreliable data. By systematically identifying and resolving the root causes of high background, the sensitivity and quality of your assay can be significantly improved.
Understanding the this compound (AAA) Assay
The AAA assay is a fluorescence-based method used to measure the activity of enzymes such as Fatty Acid Amide Hydrolase (FAAH). The substrate, Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is non-fluorescent. In the presence of FAAH, the substrate is hydrolyzed, releasing arachidonic acid and the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC).[1][2] The resulting fluorescence is directly proportional to the enzyme's activity.[3][4]
The enzymatic reaction can be visualized as follows:
Caption: Enzymatic cleavage of Arachidonoyl-AMC by FAAH.
Frequently Asked Questions (FAQs) and Troubleshooting
High background fluorescence can arise from various sources. The following question-and-answer section addresses specific issues you might encounter during your experiments.
Q1: My "no-enzyme" control wells exhibit high fluorescence. What is the likely cause?
High fluorescence in the absence of the enzyme strongly suggests that the signal is not being generated by FAAH activity. The primary culprits are issues with the substrate or the assay components.
-
Substrate Autohydrolysis: The AAA substrate can spontaneously break down, releasing free AMC.[5][6] This is often exacerbated by non-optimal pH or high temperatures.[5]
-
Substrate Impurity: The substrate vial may contain free AMC as a contaminant from manufacturing or degradation during storage.[6]
-
Solution: Purchase high-purity substrate from a reputable supplier. If you suspect contamination, consider acquiring a new lot.
-
-
Improper Substrate Storage: Repeated freeze-thaw cycles and exposure to light can degrade the substrate.[6][7]
Q2: I observe high background fluorescence only when my test compounds are present. How can I troubleshoot this?
If the high background is specific to wells containing your test compounds, the compounds themselves are likely interfering with the assay.
-
Intrinsic Compound Fluorescence: The test compounds may be fluorescent at the excitation and emission wavelengths used for AMC (typically Ex: 340-360 nm, Em: 440-460 nm).[5][8]
-
Solution: Run a "compound only" control (without the enzyme or substrate) to measure the intrinsic fluorescence of your compounds.[5] Subtract this background value from your experimental wells.
-
-
Fluorescence Quenching: Some compounds can absorb light at the excitation or emission wavelengths of AMC, leading to an apparent decrease in signal that might be misinterpreted.
-
Solution: To test for quenching, add your test compound to a well containing a known concentration of free AMC. A decrease in fluorescence would indicate quenching.
-
Q3: The background fluorescence in all my wells, including controls, is high. What could be the problem?
When all wells show high background, the issue is likely related to the reagents, consumables, or the biological sample itself.
-
Contaminated Reagents or Microplates: Assay buffers, solvents (like DMSO), or the microplates themselves may be contaminated with fluorescent substances.[8]
-
Autofluorescence from Biological Samples: If you are using cell lysates or tissue homogenates, endogenous molecules can contribute to the background signal.[7] Common sources of autofluorescence include NADH, flavins, and collagen.[7][9]
-
Contaminating Enzymes: The enzyme preparation may contain other hydrolases that can cleave the AAA substrate.[5]
-
Solution: Include a control well with a specific FAAH inhibitor to determine the level of non-specific substrate hydrolysis.[5]
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting high background fluorescence in your AAA assay.
Caption: A logical workflow for diagnosing high background fluorescence.
Experimental Protocols for Key Controls
To effectively troubleshoot, it is crucial to perform the correct control experiments. Below are detailed protocols for essential controls.
Protocol 1: "No-Enzyme" Control
This control measures the background signal originating from the substrate and assay buffer.
-
Reagent Preparation:
-
Prepare the FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).[5]
-
Prepare the AAA substrate working solution in the assay buffer.
-
-
Assay Setup:
-
In triplicate wells of a black 96-well plate, add 50 µL of FAAH Assay Buffer.
-
Add 10 µL of vehicle (e.g., DMSO, matching the solvent of your test compounds).
-
Instead of the enzyme solution, add an equal volume (e.g., 20 µL) of FAAH Assay Buffer.
-
Initiate the reaction by adding 20 µL of the AAA substrate solution.
-
-
Measurement and Analysis:
Protocol 2: "Compound-Only" Control
This control determines if your test compounds are intrinsically fluorescent.
-
Reagent Preparation:
-
Prepare the FAAH Assay Buffer.
-
Prepare dilutions of your test compounds in the assay buffer.
-
-
Assay Setup:
-
In triplicate wells, add 50 µL of FAAH Assay Buffer.
-
Add 10 µL of your compound dilutions.
-
Add 20 µL of FAAH Assay Buffer (in place of the enzyme) and 20 µL of assay buffer (in place of the substrate).
-
-
Measurement and Analysis:
-
Measure the fluorescence at the assay wavelengths.
-
The resulting signal is the background fluorescence contributed by your compound, which should be subtracted from the corresponding experimental wells.
-
Protocol 3: "No-Substrate" (Sample Autofluorescence) Control
This control is essential when using biological samples and measures their inherent fluorescence.
-
Reagent Preparation:
-
Prepare the FAAH Assay Buffer.
-
Prepare your biological sample (e.g., cell lysate, tissue homogenate) at the concentration used in the assay.
-
-
Assay Setup:
-
In triplicate wells, add your biological sample to the assay buffer.
-
Add vehicle or test compounds as in your experimental setup.
-
Add FAAH Assay Buffer instead of the AAA substrate solution.
-
-
Measurement and Analysis:
-
Measure the fluorescence at the assay wavelengths.
-
This value represents the autofluorescence of your sample and should be subtracted from your measurements.
-
Quantitative Data Summary
Proper assay conditions are critical for minimizing background and ensuring reliable results. The following table summarizes key parameters for a typical FAAH assay using an AMC-based substrate.
| Parameter | Recommended Range/Value | Rationale |
| Assay Buffer pH | ~9.0 | Optimal pH for FAAH activity.[5][7] |
| Substrate Concentration | 10 - 50 µM | Higher concentrations can increase background due to autohydrolysis.[6] |
| Excitation Wavelength | 340 - 360 nm | Optimal for AMC excitation.[3][6] |
| Emission Wavelength | 440 - 460 nm | Optimal for AMC emission.[3][6] |
| Final DMSO Concentration | <1% | High concentrations of DMSO can have intrinsic fluorescence and may affect enzyme activity.[5] |
| Microplate Type | Black, flat-bottom | Minimizes light scatter and background fluorescence.[6] |
By following these troubleshooting guidelines and implementing the appropriate controls, you can effectively identify and mitigate the sources of high background fluorescence in your this compound assays, leading to more accurate and reproducible results.
References
- 1. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 9. microscopyfocus.com [microscopyfocus.com]
- 10. researchgate.net [researchgate.net]
Optimizing incubation time for AMC Arachidonoyl Amide FAAH assay.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the incubation time for the Fatty Acid Amide Hydrolase (FAAH) assay using AMC Arachidonoyl Amide as a substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of optimizing the incubation time in a FAAH assay?
A1: Optimizing the incubation time is crucial to ensure that the enzymatic reaction proceeds within the linear range.[1] This allows for an accurate determination of the initial reaction velocity (V₀), which is directly proportional to the FAAH enzyme activity. An incubation time that is too short may result in a signal that is indistinguishable from the background, while an overly long incubation can lead to substrate depletion, product inhibition, or enzyme denaturation, causing the reaction rate to plateau and providing an inaccurate measure of the enzyme's initial activity.[1]
Q2: What is the typical recommended incubation time and temperature for this assay?
A2: Most commercially available kits and protocols recommend an incubation period of 10 to 60 minutes at 37°C.[2][3] However, the optimal time can vary depending on the concentration and activity of the FAAH enzyme in the specific biological sample being tested.[2]
Q3: Should I run my FAAH assay as a kinetic or endpoint measurement?
A3: Both kinetic and endpoint measurements are viable options. A kinetic assay, where fluorescence is measured at multiple time points (e.g., every minute), is often recommended as it can provide a more detailed view of the reaction progress and help to ensure that the chosen endpoint falls within the linear phase of the reaction.[2][4] An endpoint assay, which involves a single measurement after a fixed incubation period, can also be accurate if the incubation time has been properly optimized.[3] Kinetic reads may increase the signal-to-background ratio.[4]
Q4: How can I determine the linear range of my FAAH assay?
A4: To determine the linear range, you should perform a time-course experiment. This involves measuring the fluorescence signal at several time points over a period (e.g., every 5 minutes for up to 60 minutes) using a concentration of your enzyme that falls within the detection limits of the assay. Plot the fluorescence intensity against time. The linear range is the period during which the plot shows a straight line, indicating a constant rate of product formation.
Troubleshooting Guide
Issue 1: Low or no FAAH activity detected.
| Possible Cause | Troubleshooting Step | Supporting Evidence |
| Inactive Enzyme | Ensure proper storage of the FAAH enzyme at -70°C or -80°C and avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.[5] | Enzyme activity is sensitive to storage conditions. |
| Incorrect Assay Buffer pH | FAAH exhibits optimal activity at a pH of approximately 9.0.[5] Prepare fresh assay buffer and verify the pH before use. | The catalytic activity of enzymes is highly dependent on pH. |
| Substrate Degradation | Protect the this compound substrate from light and store it as recommended by the manufacturer. Prepare fresh dilutions for each experiment.[5] | Fluorogenic substrates can be light-sensitive and prone to degradation. |
| Insufficient Incubation Time | The incubation time may be too short for the enzyme concentration used. Increase the incubation time and perform a time-course experiment to find the optimal duration. | A longer incubation allows for more product formation, increasing the signal.[1] |
Issue 2: High background fluorescence.
| Possible Cause | Troubleshooting Step | Supporting Evidence |
| Autohydrolysis of Substrate | Some fluorogenic substrates can hydrolyze spontaneously. Include a "no-enzyme" control well to measure and subtract this background fluorescence.[5] | This control accounts for non-enzymatic signal generation. |
| Compound Interference | The test compounds may possess intrinsic fluorescence. Run a "compound only" control to assess and correct for this.[5] | This is crucial for accurate inhibitor screening. |
| Contaminated Microplates | Use clean, high-quality black microplates designed for fluorescence assays to minimize background from the plate itself.[5] | The material and cleanliness of the plate can affect background readings. |
Experimental Protocols
Protocol for Determining Optimal Incubation Time
-
Reagent Preparation : Prepare the FAAH assay buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA), FAAH enzyme, and this compound substrate according to the manufacturer's instructions.[4]
-
Assay Setup : In a 96-well black microplate, add the assay components in the following order:
-
Assay Buffer
-
FAAH enzyme (at a concentration expected to yield a mid-range signal)
-
Initiate the reaction by adding the this compound substrate.
-
-
Kinetic Measurement : Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every minute for 60 minutes.[2][6]
-
Data Analysis : Plot the relative fluorescence units (RFU) against time. Identify the time interval where the slope of the curve is linear. The optimal incubation time for an endpoint assay should fall within this linear range.
Standard FAAH Inhibition Assay Protocol (Endpoint)
-
Reagent Preparation : As described above. Also, prepare serial dilutions of the test inhibitor and a known FAAH inhibitor (e.g., JZL 195) as a positive control.[4]
-
Assay Setup :
-
Pre-incubation : Incubate the plate for a short period (e.g., 5 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[4]
-
Reaction Initiation : Add the FAAH substrate to all wells to start the reaction.[4]
-
Incubation : Incubate the plate for the predetermined optimal time at 37°C.[4]
-
Fluorescence Measurement : Read the fluorescence at Ex/Em = 340-360/450-465 nm.[6]
-
Data Analysis : Subtract the background fluorescence from all readings. Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
Visualizations
Caption: FAAH-mediated hydrolysis of anandamide.
Caption: Workflow for a typical FAAH inhibition assay.
References
Preventing AMC Arachidonoyl Amide precipitation in aqueous buffer.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of AMC Arachidonoyl Amide (AMC-AA) in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (AMC-AA) is a fluorogenic substrate used to measure the activity of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is a key enzyme in the endocannabinoid system, responsible for the breakdown of fatty acid amides like anandamide.[4] When AMC-AA is hydrolyzed by FAAH, it releases the fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC), which can be detected with a fluorometer (Excitation: ~360 nm, Emission: ~465 nm), allowing for the quantification of enzyme activity.[1][2]
Q2: Why does this compound precipitate in aqueous buffers?
This compound is a lipophilic molecule, meaning it has poor solubility in water-based (aqueous) solutions.[5] Its long arachidonoyl fatty acid chain makes it inherently hydrophobic, leading to precipitation when its concentration exceeds its solubility limit in aqueous buffers.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
It is highly recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are commonly used solvents, with a solubility of approximately 10 mg/mL.[2]
Q4: How can I prepare a working solution of this compound in an aqueous buffer without precipitation?
The key is to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be diluted to the final desired concentration in the aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in the aqueous buffer is low enough to not affect the experiment but high enough to maintain the solubility of AMC-AA. For instance, a 1:1 mixture of DMSO and PBS (pH 7.2) has been reported to solubilize AMC-AA at a concentration of 0.05 mg/mL.[2]
Q5: What is the recommended storage condition for this compound solutions?
For long-term storage, this compound should be stored as a solid or as a stock solution in an organic solvent at -20°C or -80°C, as recommended by the supplier.[2][5] It is not recommended to store aqueous solutions of AMC-AA for more than one day due to potential hydrolysis and precipitation.[5][6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of AMC-AA in the final aqueous solution is above its solubility limit. | - Decrease the final concentration of AMC-AA.- Increase the percentage of organic co-solvent (e.g., DMSO) in the final aqueous solution. Be mindful of the solvent's potential effects on your experimental system.- Prepare a fresh dilution from the stock solution immediately before use. |
| Inconsistent fluorescence readings | - Precipitation of the substrate leading to variable concentrations.- Degradation of the AMC-AA solution. | - Visually inspect the solution for any signs of precipitation before starting the experiment.- Prepare fresh aqueous working solutions for each experiment and do not store them.[5][6][7][8]- Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. |
| Low or no FAAH activity detected | - The substrate has precipitated and is not available to the enzyme.- The organic solvent concentration is inhibiting enzyme activity. | - Confirm the solubility of AMC-AA under your experimental conditions.- Run a solvent tolerance test for your enzyme to determine the maximum allowable concentration of the organic co-solvent. |
Quantitative Data Summary
The following table summarizes the solubility of this compound and related compounds in various solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | DMF | ~10 mg/mL | [2] |
| This compound | DMSO | ~10 mg/mL | [2][9] |
| This compound | DMSO:PBS (pH 7.2) (1:1) | 0.05 mg/mL | [2] |
| Arachidonoyl Amide | 0.1 M Na2CO3 | ~1 mg/mL | [5][10] |
| Arachidonoyl Amide | DMF | ~10 mg/mL | [10] |
| Arachidonoyl Amide | DMSO | ~10 mg/mL | [5][10] |
| Arachidonoyl Amide | Ethanol | ~10 mg/mL | [5][10] |
Experimental Protocols
Protocol for Preparing this compound Working Solution
This protocol describes the preparation of a 100 µM this compound working solution in an aqueous buffer containing 1% DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer (e.g., PBS, Tris-HCl, pH 7.2)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the amount of this compound needed to prepare a 10 mM stock solution. The molecular weight of AMC-AA is 461.6 g/mol .
-
Weigh the required amount of AMC-AA and dissolve it in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the 100 µM Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution. For example, to make a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the aqueous buffer.
-
To do this, add 1 µL of the 10 mM stock solution to 99 µL of the aqueous buffer.
-
Vortex gently to mix. The final DMSO concentration will be 1%.
-
Visually inspect the solution to ensure there is no precipitation.
-
Use the working solution immediately in your assay. Do not store the aqueous working solution.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Enzo Life Sciences Arachidonoyl-AMC (5 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. caymanchem.com [caymanchem.com]
Dealing with signal instability in AMC Arachidonoyl Amide fluorescence readings.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with AMC Arachidonoyl Amide in fluorescence-based assays, particularly for measuring the activity of Fatty Acid Amide Hydrolase (FAAH).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound to measure FAAH activity?
A1: The assay utilizes the fluorogenic substrate, this compound. In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (B1665955) (AMC) group is quenched. When the enzyme FAAH hydrolyzes the amide bond, it releases the free AMC fluorophore. This free AMC fluoresces brightly upon excitation, and the increase in fluorescence intensity is directly proportional to the FAAH activity.[1][2]
Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?
A2: The optimal excitation wavelength for free AMC is in the range of 340-360 nm, and the optimal emission wavelength is between 450-465 nm.[3] It is recommended to confirm the optimal wavelengths for your specific instrument and buffer conditions.
Q3: What is the recommended storage and handling for this compound?
A3: this compound should be stored at -20°C, protected from light.[4] For creating working solutions, it is often dissolved in a minimal amount of DMSO and then further diluted in the assay buffer. To maintain substrate integrity, it is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Q4: What is the optimal pH for an FAAH assay using this substrate?
A4: FAAH generally exhibits optimal activity at a pH of approximately 9.0.[5]
Troubleshooting Guide: Signal Instability
Signal instability in this compound fluorescence readings can manifest as high background, low signal, or non-linear reaction kinetics. The following tables outline common causes and solutions.
High Background Fluorescence
| Potential Cause | Description | Recommended Solutions |
| Substrate Auto-hydrolysis | The this compound substrate can spontaneously hydrolyze, especially at high pH and temperature, leading to the release of free AMC and a high background signal.[5] | Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles. Run a "no-enzyme" control to quantify the rate of auto-hydrolysis and subtract this from your experimental values. |
| Contaminated Reagents | Assay buffers, water, or other reagents may be contaminated with fluorescent compounds. | Use high-purity, sterile reagents and water. Test individual assay components for intrinsic fluorescence. |
| Autofluorescence of Test Compounds | If screening for inhibitors, the test compounds themselves may be fluorescent at the excitation/emission wavelengths of AMC.[5] | Run a "compound only" control (without enzyme) to measure its intrinsic fluorescence and subtract this value from the assay wells. |
| High DMSO Concentration | High concentrations of DMSO, often used to dissolve the substrate and test compounds, can contribute to background fluorescence. | Keep the final DMSO concentration in the assay as low as possible, typically below 1%.[5] Ensure the DMSO concentration is consistent across all wells. |
Low or No Fluorescence Signal
| Potential Cause | Description | Recommended Solutions |
| Inactive Enzyme | The FAAH enzyme may have lost activity due to improper storage or handling. | Store the enzyme at -70°C or -80°C and avoid repeated freeze-thaw cycles.[5] Use a fresh aliquot of the enzyme and include a positive control with a known active enzyme. |
| Suboptimal Assay Conditions | Incorrect pH, temperature, or buffer composition can inhibit enzyme activity. | Ensure the assay buffer is at the optimal pH (~9.0) and the incubation is performed at the recommended temperature (typically 37°C).[5] |
| Photobleaching | Prolonged exposure of the released AMC to the excitation light can cause it to lose its fluorescence.[6] | Minimize the exposure time of the samples to the excitation light. Use the lowest possible excitation intensity that provides a good signal-to-noise ratio. |
| Inner Filter Effect | At high concentrations, the substrate or other components in the sample can absorb the excitation or emitted light, leading to a lower than expected fluorescence reading.[6][7] | Work within the linear range of the AMC standard curve. If necessary, dilute your samples. Mathematical corrections can also be applied if the absorbance of the sample is measured.[6] |
Non-Linear Reaction Kinetics
| Potential Cause | Description | Recommended Solutions |
| Substrate Depletion | During the course of the reaction, the concentration of the this compound substrate decreases, leading to a decrease in the reaction rate. | Use a lower enzyme concentration or a shorter incubation time to ensure the reaction rate remains linear. |
| Enzyme Instability | The FAAH enzyme may lose activity over the duration of the assay, especially at 37°C. | Shorten the incubation time or perform the assay at a lower temperature if sufficient activity is still observed. The diluted enzyme is reported to be stable for up to four hours on ice.[8] |
| Inner Filter Effect | As the concentration of the fluorescent product (AMC) increases, it can start to absorb the excitation light, leading to a plateau in the signal.[7] | Dilute the samples to stay within the linear range of detection for your instrument. Perform a standard curve with free AMC to determine the linear range. |
Experimental Protocols
Protocol 1: Standard FAAH Activity Assay
This protocol provides a general procedure for measuring FAAH activity.
Materials:
-
FAAH enzyme (recombinant or from tissue homogenate)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)[5]
-
This compound substrate stock solution (in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the FAAH Assay Buffer and bring it to the assay temperature (37°C).
-
Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer. The final concentration in the assay is typically around 10 µM.
-
Dilute the FAAH enzyme to the desired concentration in ice-cold FAAH Assay Buffer. The optimal concentration should be determined empirically to achieve a linear reaction rate.
-
-
Assay Setup (per well):
-
Test Wells: Add 50 µL of diluted FAAH enzyme.
-
No-Enzyme Control: Add 50 µL of FAAH Assay Buffer.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells.
-
The final volume in each well should be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 15-30 minutes with readings every 1-2 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[3]
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (RFU/min).
-
Subtract the rate of the "no-enzyme" control from the rate of the test wells.
-
Convert the RFU/min to pmol/min using a standard curve generated with free AMC.
-
Protocol 2: Troubleshooting High Background Fluorescence
This protocol helps to identify the source of high background signal.
Materials:
-
All materials from Protocol 1
-
Test compound (if applicable)
Procedure:
-
Plate Setup: Prepare the following controls in a 96-well plate:
-
Buffer Only: 100 µL of FAAH Assay Buffer.
-
Substrate Control: 50 µL of FAAH Assay Buffer + 50 µL of substrate working solution.
-
Enzyme Control: 50 µL of diluted FAAH enzyme + 50 µL of FAAH Assay Buffer.
-
Compound Control (if applicable): 50 µL of FAAH Assay Buffer + 50 µL of substrate working solution + test compound at final concentration.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for the same duration as your standard assay.
-
Measure the endpoint fluorescence at Ex/Em = 340-360/450-465 nm.
-
-
Data Analysis:
-
High signal in "Substrate Control": Indicates substrate auto-hydrolysis.
-
High signal in "Buffer Only": Suggests contaminated reagents.
-
High signal in "Compound Control": Indicates intrinsic fluorescence of the test compound.
-
Visualizations
Caption: Workflow for a standard FAAH activity assay.
Caption: A logical guide for troubleshooting common issues.
References
- 1. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Scholars Crossing - Liberty University Research Week: Allosteric Modulation of FAAH by Direct Compounds [digitalcommons.liberty.edu]
- 4. This compound - Cayman Chemical [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for the Inner Filter Effect in AMC-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for correcting the inner filter effect (IFE) when using AMC Arachidonoyl Amide and other AMC-based substrates.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE)?
A1: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity. This occurs due to the absorption of excitation and/or emitted light by molecules present in the sample.[1][2] This can cause a non-linear relationship between the concentration of the fluorophore and the fluorescence signal, which is particularly problematic at higher concentrations.[1][3][4]
Q2: What are the different types of Inner Filter Effect?
A2: There are two main types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This happens when the excitation light is absorbed by substances in the sample before it can reach all the fluorophore molecules.[1][2][3][4] This is more common in concentrated solutions where the intensity of the excitation light decreases as it passes through the sample.[1][4]
-
Secondary Inner Filter Effect (sIFE): This occurs when the light emitted by the fluorophore is re-absorbed by other molecules in the sample before it reaches the detector.[1][2][4] This is more likely to happen when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.[1]
Signaling Pathway and Experimental Workflow
References
The effect of pH on AMC Arachidonoyl Amide assay performance.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the AMC Arachidonoyl Amide assay, with a specific focus on the impact of pH on assay performance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the FAAH enzyme in the this compound assay?
A1: The optimal pH for Fatty Acid Amide Hydrolase (FAAH) activity is in the range of pH 8.0 to 9.0.[1] Many commercially available assay kits recommend a buffer pH of 9.0 to ensure maximal enzyme activity.[2][3]
Q2: How does pH affect the fluorescence of the 7-amino-4-methylcoumarin (B1665955) (AMC) product?
A2: The fluorescence of free AMC, the product of the enzymatic reaction, is stable over a wide pH range of 3 to 11.[4] However, highly acidic (below pH 2) or highly alkaline (above pH 11) conditions can significantly decrease its fluorescence.[4] This quenching effect is reversible upon returning to a neutral pH.[4]
Q3: Can the assay be performed at a neutral or acidic pH?
A3: While the assay is technically feasible at neutral or acidic pH, it is important to consider two main factors. First, FAAH enzyme activity is significantly lower at acidic pH compared to its optimum of pH 8-9.[1] Second, the potency of some FAAH inhibitors is pH-dependent.[1][5] For instance, ibuprofen (B1674241) is a more potent inhibitor at acidic pH, whereas oleyl trifluoromethylketone (OTMK) is more potent at alkaline pH.[1] Therefore, if the goal is to screen for inhibitors, the choice of pH can influence the results.
Q4: My assay is showing high background fluorescence. What could be the cause related to pH?
A4: High background fluorescence is typically due to the spontaneous hydrolysis of the this compound substrate. While the provided search results do not explicitly detail the pH-dependent stability of the substrate, amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, which could contribute to higher background signal. It is crucial to use the recommended buffer conditions and minimize the exposure of the substrate to extreme pH values.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no signal | Suboptimal pH for FAAH activity: The assay buffer pH is outside the optimal range of 8.0-9.0 for FAAH.[1] | 1. Prepare fresh assay buffer and verify its pH is within the 8.0-9.0 range. 2. Consider that some commercial kits provide a 10X buffer that needs to be diluted, ensure the final 1X buffer has the correct pH.[2] |
| AMC fluorescence quenching: The final reaction pH is too acidic or alkaline.[4] | 1. Although unlikely with standard assay buffers, if custom buffers are used, ensure the final pH after adding all components (enzyme, substrate, inhibitor) remains within the 3-11 range for stable AMC fluorescence.[4] | |
| Inconsistent results between experiments | pH variability in reagents: The pH of stock solutions (e.g., inhibitor dissolved in a solvent) may be altering the final assay pH. | 1. Ensure that the volume and concentration of any additives (e.g., inhibitor stock solutions) do not significantly alter the final pH of the assay buffer. 2. Prepare inhibitor dilutions in the assay buffer whenever possible. |
| pH-dependent inhibitor potency: If screening inhibitors, their potency may be highly dependent on the assay pH.[1][5] | 1. Maintain a consistent and well-buffered pH across all screening experiments. 2. If investigating a specific inhibitor, it may be beneficial to determine its IC50 at different pH values to understand its mechanism of action. | |
| High background signal | Spontaneous substrate hydrolysis: The assay buffer pH is too high, leading to non-enzymatic breakdown of the this compound. | 1. While FAAH activity is optimal at pH 9.0, extremely high pH values should be avoided to minimize spontaneous hydrolysis. Adhere to the recommended pH 9.0. 2. Always include a "no enzyme" control to measure the rate of non-enzymatic substrate hydrolysis. |
Experimental Protocols
Key Experiment: Determining the pH Optimum of FAAH
Objective: To determine the optimal pH for FAAH activity using the this compound substrate.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., Tris-HCl buffers ranging from pH 6.0 to 10.0 in 0.5 pH unit increments).
-
Reagent Preparation:
-
Prepare a stock solution of recombinant FAAH enzyme in a stable buffer at a neutral pH.
-
Prepare a stock solution of this compound substrate in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer of a specific pH to each well.
-
Add a consistent amount of the FAAH enzyme to each well.
-
Initiate the reaction by adding the this compound substrate to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each pH value.
-
Plot the reaction velocity as a function of pH to determine the optimal pH for FAAH activity.
-
Visualizations
Caption: Workflow for determining the optimal pH for the this compound assay.
Caption: Enzymatic reaction and inhibition in the this compound assay.
References
- 1. Effects of pH on the inhibition of fatty acid amidohydrolase by ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
Reducing variability in AMC Arachidonoyl Amide assay replicates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in AMC Arachidonoyl Amide assay replicates for the measurement of Fatty Acid Amide Hydrolase (FAAH) activity.
Troubleshooting Guide: Reducing Assay Variability
High variability between replicates is a common issue in fluorescence-based enzyme assays. This guide addresses specific problems you might encounter with the this compound assay.
| Problem | Potential Cause | Recommended Solution |
| High Coefficient of Variation (%CV) between replicates | Pipetting Inaccuracies: Inconsistent volumes of enzyme, substrate, or inhibitors are added to the wells. | - Use calibrated pipettes and proper pipetting techniques (e.g., reverse pipetting for viscous solutions).[1] - Prepare a master mix of reagents to be added to all wells to minimize variations.[1] - Before pipetting each reagent, equilibrate the pipette tip in that reagent.[2] |
| Incomplete Mixing: Reagents are not uniformly distributed in the well. | - Ensure thorough but gentle mixing after adding reagents to each well. Avoid introducing air bubbles.[1] | |
| Temperature Gradients: Temperature variations across the 96-well plate can affect enzyme kinetics. | - Allow the plate and all reagents to equilibrate to the reaction temperature (typically 37°C) before starting the assay.[1][2] - Avoid placing the plate on cold or hot surfaces for extended periods.[1] | |
| Evaporation: Evaporation from wells, especially outer wells, can concentrate reactants. | - Use a plate cover or sealer during incubation.[2] | |
| Non-linear reaction kinetics | Enzyme Saturation: At very high substrate concentrations, the enzyme may be saturated, and the reaction rate will no longer be proportional to the enzyme concentration.[1] | - Reduce the substrate concentration or dilute the enzyme sample. |
| Inner Filter Effect: At high product concentrations, the fluorescent signal may become non-linear due to the reabsorption of emitted light.[1][3] | - Dilute your samples or use a lower substrate concentration.[1] | |
| Photobleaching: The fluorescent signal decreases over time due to photochemical destruction of the fluorophore upon repeated exposure to excitation light.[3] | - Minimize the sample's exposure to the excitation light.[3] - Use the minimum necessary exposure time and excitation intensity.[3] | |
| High background fluorescence | Autofluorescence of samples/compounds: The sample itself or test compounds may be fluorescent.[1][3] | - Run a control with your sample or compound in the assay buffer without the fluorescent substrate to quantify its intrinsic fluorescence. Subtract this value from your experimental wells.[1] |
| Contaminated reagents or buffer: Impurities in reagents can contribute to background fluorescence. | - Use high-purity water and fresh buffer components.[1] - Filter-sterilize buffers if necessary.[1] | |
| Excessive reagent concentrations: High concentrations of enzyme or substrate can increase background. | - Optimize the concentrations of both the enzyme and the substrate.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a fluorometric method used to measure the activity of the enzyme Fatty Acid Amide Hydrolase (FAAH).[4][5][6] FAAH is an integral membrane enzyme that degrades fatty acid amides, such as the endocannabinoid anandamide.[7] In this assay, FAAH hydrolyzes the non-fluorescent substrate, Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), releasing the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC).[4][5][7] The increase in fluorescence intensity is directly proportional to the FAAH activity and can be measured using a fluorometer with excitation at approximately 340-360 nm and emission at 450-465 nm.[2][7][8]
Q2: How should I prepare my samples for the assay?
A2: Sample preparation depends on the source. For tissues (e.g., liver, brain), homogenize the tissue in ice-cold FAAH Assay Buffer.[7] For cells, they can also be homogenized in the assay buffer.[7] After homogenization, centrifuge the sample to pellet debris and collect the supernatant containing the enzyme.[7] It is often necessary to dilute the sample to ensure the readings fall within the linear range of the standard curve.[7]
Q3: What controls are necessary for this assay?
A3: Several controls are essential for accurate results:
-
Background Control: A well containing all reaction components except the enzyme. This helps to determine the background fluorescence from the substrate and buffer.
-
Sample Background Control: A well containing the sample and all reaction components except the FAAH substrate. This is crucial for samples that may have intrinsic fluorescence.[7]
-
Positive Control: A well containing a known amount of purified FAAH enzyme to ensure the assay is working correctly.[7]
-
Inhibitor Control: When screening for inhibitors, a well containing a known FAAH inhibitor (e.g., JZL 195) is used as a positive control for inhibition.[2]
Q4: How do I analyze the data from a kinetic assay?
A4: For a kinetic assay, you will measure the fluorescence at multiple time points.
-
Subtract the background fluorescence reading from all other readings.
-
If the sample background is significant, subtract this from the sample readings.[7]
-
Plot the fluorescence intensity versus time.
-
Identify the linear portion of the curve.
-
Choose two time points (T1 and T2) within this linear range and calculate the change in relative fluorescence units (ΔRFU = RFU2 - RFU1).[7]
-
Use an AMC standard curve to convert the ΔRFU to the amount of AMC produced (B in pmol).[7]
-
Calculate the FAAH activity using the formula: Activity (pmol/min/µL) = [B / (ΔT × V)] × D, where ΔT is the time difference (T2 - T1), V is the sample volume, and D is the dilution factor.[7]
Experimental Protocols
Standard FAAH Activity Assay Protocol
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
FAAH enzyme source (tissue homogenate, cell lysate, or purified enzyme)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[2]
-
This compound (FAAH Substrate)
-
AMC Standard
-
FAAH Inhibitor (for control)
-
96-well white microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Add your samples (e.g., 2-50 µL) to the wells of the 96-well plate.[7]
-
For each sample, prepare a background control well containing the sample and assay buffer, but no substrate.
-
Prepare a positive control well with a known amount of FAAH.
-
Prepare a negative control well with assay buffer only.
-
Adjust the volume in all wells to be equal with FAAH Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing the FAAH substrate diluted in the assay buffer.
-
Initiate the reaction by adding the Reaction Mix to all wells except the background controls.
-
Immediately start measuring the fluorescence in kinetic mode at 37°C.[7] The recommended excitation wavelength is 340-360 nm and the emission wavelength is 450-465 nm.[2][7]
-
Record data every minute for 10-60 minutes.[7]
-
-
Data Analysis:
-
Follow the data analysis steps outlined in FAQ Q4.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sapphire North America [sapphire-usa.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. caymanchem.com [caymanchem.com]
How to handle and store AMC Arachidonoyl Amide to maintain stability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of AMC Arachidonoyl Amide to ensure its stability and performance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term stability, this compound should be stored at -20°C or -80°C.[1][2][3][4][5] When stored under these conditions, the compound is stable for at least two years.[5]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6] The solubility in DMSO is greater than 25 mg/mL.[1] For experimental use, create fresh dilutions from the stock solution.
Q3: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for more than one day.[7] The amide bond is susceptible to hydrolysis, which can lead to degradation of the compound. Always prepare aqueous solutions fresh for each experiment.
Q4: Is this compound sensitive to light?
Yes, as a coumarin-based fluorescent probe, this compound should be protected from light to prevent photobleaching and degradation.[7][][9] Store stock solutions and experimental setups in the dark or in amber-colored vials.
Q5: How do repeated freeze-thaw cycles affect the stability of this compound?
Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of fatty acid amides.[10][11][12] It is best practice to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| High background fluorescence in assay | 1. Autohydrolysis of the substrate.2. Contamination of reagents with FAAH or other hydrolases.3. Intrinsic fluorescence of test compounds. | 1. Prepare fresh substrate solution for each experiment. Run a "no-enzyme" control to measure background hydrolysis.[13]2. Use high-purity reagents and sterile techniques.[6]3. Screen test compounds for autofluorescence at the assay wavelengths.[6] |
| Low or no FAAH activity detected | 1. Degraded this compound substrate.2. Inactive FAAH enzyme.3. Incorrect assay buffer pH. | 1. Use a fresh aliquot of the substrate. Ensure proper storage and handling.2. Verify enzyme activity with a positive control. Avoid repeated freeze-thaw cycles of the enzyme.[13]3. FAAH has an optimal pH of approximately 9.0. Confirm the pH of your assay buffer.[13] |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of this compound. | 1. First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO.[]2. Add the stock solution to the aqueous buffer while vortexing to ensure rapid dispersion.[]3. The final concentration of the organic solvent should be kept low (typically <0.5% v/v) to avoid affecting the experiment.[] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Long-Term Storage Temperature | -20°C or -80°C | [1][2][3][4][5] |
| Stability at Recommended Storage | ≥ 2 years | [5] |
| Solubility in DMSO | > 25 mg/mL | [1] |
| Solubility in DMF | 10 mg/mL | [6] |
| Excitation Wavelength | 360 nm | [5] |
| Emission Wavelength | 465 nm | [5] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a suitable microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber-colored vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol for a Fluorometric FAAH Activity Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Reagent Preparation:
-
Prepare FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).[13]
-
Thaw a single-use aliquot of this compound stock solution and dilute it to the desired working concentration in the assay buffer. Protect from light.
-
Prepare your FAAH enzyme sample (e.g., recombinant enzyme, tissue homogenate).
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of FAAH Assay Buffer to each well.
-
Add 10 µL of your test compound (inhibitor or vehicle control).
-
Add 20 µL of the diluted FAAH enzyme solution to all wells except for the "no-enzyme" control wells.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the diluted this compound working solution to all wells.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time).
-
Subtract the rate of the "no-enzyme" control to correct for background substrate hydrolysis.[13]
-
Visualizations
Caption: Workflow for a fluorometric FAAH inhibition assay.
Caption: Hydrolysis of this compound by FAAH.
Caption: Key factors influencing the stability of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. fatty acid amide hydrolase substrate, 99% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Freeze-Thaw Cycles on Amino Acids and Fatty Acids in Rabbit Meat [spkx.net.cn]
- 12. researchgate.net [researchgate.net]
- 13. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to FAAH Substrates: AMC Arachidonoyl Amide vs. Radiolabeled Alternatives
For researchers, scientists, and drug development professionals investigating the endocannabinoid system, the selection of an appropriate substrate for measuring Fatty Acid Amide Hydrolase (FAAH) activity is a critical experimental decision. This guide provides a detailed comparison of the widely used fluorogenic substrate, AMC Arachidonoyl Amide, and traditional radiolabeled substrates, offering insights into their respective principles, performance, and practical considerations.
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide.[1][2] Its inhibition is a promising therapeutic strategy for various conditions, making the accurate measurement of its activity essential.[3] The two predominant methods for this measurement rely on either fluorogenic or radiolabeled substrates.
Performance and Characteristics at a Glance
The choice between a fluorogenic and a radiolabeled substrate often depends on the specific experimental needs, available equipment, and safety considerations. While both methods can effectively quantify FAAH activity, they differ significantly in their workflow, sensitivity, and suitability for high-throughput applications.
| Feature | This compound (Fluorogenic) | Radiolabeled FAAH Substrates (e.g., [14C-ethanolamine]-AEA) |
| Principle of Detection | Enzymatic hydrolysis of the non-fluorescent substrate releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC).[4][5] | FAAH hydrolyzes the radiolabeled substrate, and the radioactive product (e.g., [14C]-ethanolamine) is separated and quantified.[2] |
| Sensitivity | High, capable of detecting FAAH activity as low as 0.1 µU.[6] | Generally considered sensitive, but can be limited by background radiation. |
| Safety & Handling | Requires standard laboratory precautions for chemical handling. | Involves the handling and disposal of radioactive materials, requiring specialized licenses and safety protocols. |
| Cost | Generally lower cost per assay, especially for high-throughput screening.[5] | Higher costs associated with the synthesis of radiolabeled compounds, specialized waste disposal, and necessary safety equipment. |
| Throughput | Well-suited for high-throughput screening (HTS) in 96-well or higher formats.[1][7] | Lower throughput due to the more complex and time-consuming separation and detection steps. |
| Data Analysis | Direct and continuous measurement of fluorescence allows for kinetic analysis.[6] | Requires endpoint analysis after separation of substrate and product, often involving liquid scintillation counting. |
| Advantages | - High sensitivity and simplicity.[5]- Continuous, real-time monitoring of enzyme kinetics.[6]- Safer to handle than radioactive materials.- Amenable to high-throughput screening.[7] | - Direct measurement of a specific product of the natural substrate.- Well-established methodology. |
| Disadvantages | - Potential for interference from fluorescent compounds in the sample.[8]- Some fluorogenic substrates may have lower solubility.[9] | - Significant safety and regulatory burdens.- Generates radioactive waste.- Labor-intensive and not easily automated. |
Experimental Protocols
Fluorometric FAAH Assay using this compound
This protocol is adapted from commercially available FAAH inhibitor screening kits.[6][10]
1. Reagent Preparation:
- FAAH Assay Buffer (1X): Prepare a solution of 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[3][10]
- FAAH Enzyme: Thaw recombinant human or rat FAAH on ice and dilute to the desired concentration with ice-cold FAAH Assay Buffer.[10]
- FAAH Substrate (this compound): Prepare a stock solution in a suitable solvent like DMSO or ethanol.[10] For a final assay concentration of 1 µM, a working solution can be prepared by diluting the stock.[10]
2. Assay Procedure (96-well plate format):
- Add 170 µL of FAAH Assay Buffer to each well.[10]
- For inhibitor screening, add 10 µL of the test compound (or solvent for control wells) to the appropriate wells.[10]
- Add 10 µL of the diluted FAAH enzyme to all wells except the background control wells. For background wells, add an additional 10 µL of FAAH Assay Buffer.[10]
- Incubate the plate at 37°C for 5 minutes.[10]
- Initiate the reaction by adding 10 µL of the FAAH Substrate to all wells.[10]
- Incubate the plate at 37°C for 30 minutes, protected from light.[10] The assay can also be read kinetically.[6]
3. Data Acquisition and Analysis:
- Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[4]
- Subtract the average fluorescence of the background control wells from the fluorescence of all other wells.
- The FAAH activity is proportional to the fluorescence signal. For inhibitor screening, calculate the percent inhibition relative to the solvent control wells.
Radiometric FAAH Assay
This protocol is based on the principle of measuring the release of a radiolabeled product.[2]
1. Reagent Preparation:
- Assay Buffer: A suitable buffer such as Tris-HCl with appropriate pH and additives.
- FAAH Enzyme Source: Lysates from tissues or cells expressing FAAH.
- Radiolabeled Substrate: For example, [¹⁴C-ethanolamine]-anandamide.
2. Assay Procedure:
- In a microcentrifuge tube, combine the FAAH enzyme source with the assay buffer.
- For inhibitor studies, pre-incubate the enzyme with the test compound at the desired temperature for a specific duration.
- Initiate the reaction by adding the radiolabeled substrate.
- Incubate the reaction mixture at 37°C for a defined period.
- Terminate the reaction, for example, by adding an organic solvent like chloroform/methanol.
- Separate the radioactive product (e.g., [¹⁴C]-ethanolamine, which is water-soluble) from the unreacted substrate (which is lipid-soluble) by phase separation.
3. Data Acquisition and Analysis:
- Collect the aqueous phase containing the radioactive product.
- Quantify the radioactivity using a liquid scintillation counter.
- Calculate the FAAH activity based on the amount of radioactive product formed over time.
Visualizing the Process
FAAH Signaling Pathway
Caption: FAAH degrades the endocannabinoid anandamide, terminating its signaling.
Experimental Workflow Comparison
Caption: Workflow comparison of fluorometric and radiometric FAAH assays.
References
- 1. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
A Head-to-Head Comparison: Cross-Validation of AMC Arachidonoyl Amide Assays with Mass Spectrometry for Enhanced Confidence in FAAH Activity Measurement
For researchers, scientists, and drug development professionals, the rigorous validation of experimental results is paramount to the advancement of reliable and reproducible science. This guide provides a comprehensive comparison of the widely used fluorogenic substrate, AMC Arachidonoyl Amide, with the gold-standard analytical technique of mass spectrometry for the determination of Fatty Acid Amide Hydrolase (FAAH) activity. By presenting objective comparisons and supporting experimental data, this guide aims to highlight the importance of cross-validation for generating high-confidence data in drug discovery and academic research.
The enzymatic activity of FAAH, a key regulator of the endocannabinoid system, is a critical parameter in the study of various physiological and pathological processes. While this compound offers a convenient and high-throughput method for assessing FAAH activity, mass spectrometry provides a highly specific and quantitative orthogonal approach. This guide will delve into the principles of both techniques, present a comparative analysis of their performance, and provide detailed experimental protocols to facilitate the implementation of cross-validation studies in your laboratory.
Quantitative Data Summary
For a direct comparison of the two methodologies, the following table summarizes key quantitative parameters for FAAH activity assays using this compound and mass spectrometry.
| Feature | This compound Assay | Mass Spectrometry (LC-MS/MS) |
| Principle | Enzymatic hydrolysis of a fluorogenic substrate releases a fluorescent product. | Direct quantification of the enzymatic reaction product, often using a stable isotope-labeled substrate. |
| Primary Measurement | Rate of fluorescence increase. | Abundance of the specific analyte (enzymatic product). |
| Specificity | High for FAAH, but potential for interference from other hydrolases or fluorescent compounds. | Very high, based on mass-to-charge ratio and fragmentation pattern of the target molecule. |
| Sensitivity | High, suitable for detecting low enzyme concentrations. | Very high, capable of detecting picomolar to femtomolar concentrations of the analyte.[1] |
| Throughput | High, easily adaptable to 96- or 384-well plate formats. | Lower than fluorescence assays, but can be improved with automation. |
| Quantitative Accuracy | Relative quantification, can be influenced by assay conditions and standard curves. | Absolute quantification is achievable with the use of appropriate internal standards. |
| Confirmation of Product Identity | Indirect, based on the specificity of the substrate. | Direct confirmation of the product's molecular identity.[2] |
Signaling Pathway of FAAH
The following diagram illustrates the central role of FAAH in the endocannabinoid signaling pathway, specifically the hydrolysis of the endocannabinoid anandamide (B1667382).
Caption: FAAH hydrolyzes anandamide into arachidonic acid and ethanolamine.
Experimental Cross-Validation Workflow
To ensure the accuracy and reliability of FAAH activity measurements, a cross-validation workflow comparing the results from the this compound assay and mass spectrometry is recommended.
Caption: Workflow for cross-validating FAAH activity measurements.
Experimental Protocols
FAAH Activity Assay using this compound
This protocol is based on the principle that FAAH hydrolyzes this compound, releasing the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC).[3][4][5][6][7]
Materials:
-
FAAH-containing sample (e.g., cell lysates, tissue homogenates)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
This compound (Substrate)
-
FAAH inhibitor (for background control, e.g., URB597)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in ice-cold assay buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Sample wells: Your sample (containing a specific amount of protein) and assay buffer to a final volume.
-
Background control wells: Your sample, a specific FAAH inhibitor, and assay buffer.
-
Blank wells: Assay buffer only.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the this compound substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence per unit time). Subtract the rate of the background control from the sample wells to determine the specific FAAH activity.
FAAH Activity Assay using Mass Spectrometry (LC-MS/MS)
This protocol is based on the quantification of the product of FAAH-mediated hydrolysis of a stable isotope-labeled substrate, such as deuterated anandamide (d₄-AEA).[1][8]
Materials:
-
FAAH-containing sample
-
Assay Buffer
-
Deuterated Anandamide (d₄-AEA) (Substrate)
-
Internal Standard (e.g., ¹³C₂-Ethanolamine)
-
Acetonitrile or other suitable organic solvent for reaction quenching
-
LC-MS/MS system (e.g., Triple Quadrupole) with a HILIC column
Procedure:
-
Sample Preparation: Prepare samples as described in the fluorescence assay protocol.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the sample, assay buffer, and the d₄-AEA substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a HILIC column for chromatographic separation of the product (d₄-Ethanolamine).
-
Perform mass spectrometric analysis using positive electrospray ionization (ESI) and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Monitor the transition for d₄-Ethanolamine (e.g., m/z 66 → 48).[8]
-
Monitor the transition for the internal standard.
-
-
-
Data Analysis: Quantify the amount of d₄-Ethanolamine produced by comparing its peak area to that of the internal standard, using a standard curve. Calculate the FAAH activity based on the amount of product formed per unit time per amount of protein.
References
- 1. High-performance liquid chromatography-tandem mass spectrometry assay of fatty acid amide hydrolase (FAAH) in blood: FAAH inhibition as clinical biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beilstein-institut.de [beilstein-institut.de]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo Verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope liquid chromatography-tandem mass spectrometry assay for fatty acid amide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Advantages of AMC Arachidonoyl Amide in Fluorogenic Enzyme Assays
A Comparative Guide for Researchers in Drug Discovery and Development
In the dynamic field of drug discovery, the precise measurement of enzyme activity is paramount. For researchers investigating the endocannabinoid system, the fatty acid amide hydrolase (FAAH) is a critical therapeutic target. The selection of an appropriate substrate is crucial for developing robust and sensitive assays to screen for FAAH inhibitors. Among the various available tools, fluorogenic substrates offer significant advantages in terms of sensitivity and suitability for high-throughput screening. This guide provides a comprehensive comparison of AMC Arachidonoyl Amide (AAMCA) with other fluorogenic substrates, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their assay development.
The Superiority of Fluorogenic Substrates
Fluorogenic assays are widely employed for monitoring enzyme activity due to their high sensitivity, broad dynamic range, and continuous monitoring capabilities.[1][2] Unlike colorimetric assays, which often require larger sample volumes and may have lower sensitivity, fluorogenic assays can detect minute changes in enzyme activity, making them ideal for screening large compound libraries and for kinetic studies. The principle lies in the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product, allowing for real-time measurement of reaction kinetics.[2]
This compound: A Premier Choice for FAAH Activity Assays
This compound, also known as Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), has emerged as a widely used and reliable fluorogenic substrate for measuring FAAH activity.[3][4] FAAH catalyzes the hydrolysis of the amide bond in AAMCA, releasing arachidonic acid and the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).[3][4] The resulting fluorescence can be easily quantified, providing a direct measure of FAAH activity.
The primary advantages of using this compound include:
-
High Specificity and Sensitivity: AAMCA is specifically hydrolyzed by FAAH, ensuring that the detected signal is directly proportional to FAAH activity. The high quantum yield of the liberated AMC fluorophore results in a sensitive assay.
-
Suitability for High-Throughput Screening (HTS): The simple, mix-and-read format of the AAMCA-based assay makes it highly amenable to automation and high-throughput screening of potential FAAH inhibitors.[3]
-
Continuous Monitoring: The real-time generation of the fluorescent signal allows for continuous monitoring of the enzymatic reaction, facilitating detailed kinetic analysis.
Comparative Analysis: this compound vs. Alternative Fluorogenic Substrates
While this compound is a robust substrate, other fluorogenic probes have been developed for FAAH activity measurement. The most notable alternatives include decanoyl-7-amino-4-methyl coumarin (B35378) (D-AMC) and N-decanoyl-substituted 5-amino-2-methoxypyridine (B105479) (D-MAP).
Quantitative Performance Comparison
The following table summarizes the available kinetic parameters for this compound and its alternatives. It is important to note that these values were obtained from different studies and under varying experimental conditions, which may affect direct comparability.
| Substrate | Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Specificity Constant (Vmax/Km) (mL/min/mg) | Reference |
| This compound (AAMCA) | Microsomal FAAH | 0.48 | 58 | 0.121 | [5] |
| Decanoyl 7-amino-4-methyl coumarin (D-AMC) | Recombinant human FAAH | Not Reported | Not Reported | Not Reported | [6][7] |
| N-decanoyl-substituted 5-amino-2-methoxypyridine (D-MAP) | Not Specified | Not Reported | Not Reported | 1.09 | [3] |
Note: A higher specificity constant (Vmax/Km) indicates greater catalytic efficiency of the enzyme for the substrate. While specific Km and Vmax values for D-AMC and D-MAP were not found in the reviewed literature, qualitative descriptions and the provided specificity constant for D-MAP suggest they are highly effective substrates. One study highlighted that an assay using D-AMC provides an "excellent signal window" and is suitable for continuous monitoring, which is an advantage over endpoint assays.[6][7] Another study reported that D-MAP is cleaved by FAAH with an 8-fold larger specificity constant than its octanoyl-analog, indicating high sensitivity.[3]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the FAAH signaling pathway, the general experimental workflow for a fluorogenic FAAH assay, and the key advantages of this compound.
Figure 1: Simplified FAAH signaling pathway.
Figure 2: General experimental workflow for a fluorogenic FAAH assay.
Figure 3: Key advantages of using this compound.
Experimental Protocols
Detailed methodologies are essential for reproducible experimental outcomes. Below are generalized protocols for performing an FAAH activity assay using fluorogenic substrates.
Materials and Reagents
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic Substrate (this compound, D-AMC, or D-MAP) dissolved in a suitable solvent (e.g., DMSO or ethanol)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader
General Assay Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of FAAH enzyme in cold FAAH Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer. The final concentration in the assay will depend on the substrate's Km.
-
Prepare serial dilutions of test compounds in the assay buffer.
-
-
Assay Protocol (96-well plate format):
-
Add 50 µL of the diluted FAAH enzyme solution to each well.
-
For inhibitor screening, add 1 µL of the test compound dilution to the wells. For control wells, add 1 µL of DMSO.
-
Include a "no enzyme" control containing 50 µL of assay buffer instead of the enzyme solution to determine background fluorescence.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate working solution to all wells. The final volume in each well will be 101 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 10-60 minutes. The excitation and emission wavelengths will depend on the fluorophore released (e.g., for AMC, Ex/Em = ~360/465 nm).
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes) and then measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
For kinetic assays, determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
For inhibitor screening, calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound stands out as a highly effective and reliable fluorogenic substrate for the sensitive detection of FAAH activity. Its suitability for high-throughput screening and detailed kinetic analysis makes it an invaluable tool for the discovery and characterization of novel FAAH inhibitors. While alternative substrates like D-AMC and D-MAP also offer excellent performance, particularly in terms of sensitivity, the extensive validation and available kinetic data for this compound provide a solid foundation for robust and reproducible assay development. This guide provides the necessary information for researchers to confidently select and implement the most appropriate fluorogenic substrate for their specific research needs in the pursuit of new therapeutics targeting the endocannabinoid system.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty‐acid amide hydrolase inhibition mitigates Alzheimer's disease progression in mouse models of amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. A high throughput fluorescent assay for measuring the activity of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the AMC Arachidonoyl Amide FAAH Assay: Reproducibility, Robustness, and Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of Fatty Acid Amide Hydrolase (FAAH) activity is critical for advancing our understanding of the endocannabinoid system and developing novel therapeutics. This guide provides an objective comparison of the widely used AMC Arachidonoyl Amide FAAH assay with alternative methods, supported by experimental data to inform assay selection.
The AMC (7-amino-4-methylcoumarin) Arachidonoyl Amide-based assay is a popular fluorometric method for determining FAAH activity. Its principle lies in the enzymatic cleavage of the non-fluorescent substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH. This reaction releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), and the resulting increase in fluorescence is directly proportional to FAAH activity.[1] This method is recognized for its simplicity, sensitivity, and suitability for high-throughput screening (HTS).[1][2]
Reproducibility and Robustness of the AMC FAAH Assay
The reliability of any assay is paramount. The AMC FAAH assay has demonstrated good performance in terms of reproducibility and robustness, key indicators of its suitability for drug screening and mechanistic studies.
A key metric for the quality of an HTS assay is the Z'-factor, which reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. The AMC FAAH assay has been reported to have a Z'-factor ranging from 0.7 to 0.9, signifying a large separation window and high robustness for screening applications.[3]
In terms of reproducibility, the inter-assay coefficient of variation (CV) is a critical parameter. For the AMC FAAH assay, an inter-assay CV of 3.1% has been reported, indicating high consistency between different assay runs performed on different days.[4] One commercial kit reports an inter-assay CV of 0.2-12.2% and an intra-assay CV of 3.7-6.0%.[5]
Comparison of FAAH Activity Assays
While the AMC FAAH assay is widely used, several alternative methods exist, each with its own set of advantages and disadvantages. The choice of assay often depends on the specific research question, available equipment, and desired throughput.
| Assay Type | Principle | Advantages | Disadvantages | Key Performance Metrics |
| AMC Fluorometric Assay | Enzymatic cleavage of a fluorogenic substrate (AAMCA) releases a fluorescent product (AMC).[1] | High sensitivity, simple, continuous monitoring, suitable for HTS, commercially available kits.[1][2][6] | Potential for interference from fluorescent compounds, requires a fluorescence plate reader. | Z'-factor: 0.7-0.9[3], Inter-assay CV: 3.1%[4] |
| Spectrophotometric Assay | Measures the production of ammonia (B1221849) from the hydrolysis of a substrate like oleamide, coupled to a second enzymatic reaction that results in a change in NADH absorbance.[7] | Utilizes common laboratory equipment (spectrophotometer), can be cost-effective.[7] | Lower sensitivity compared to fluorometric assays, the dual-enzyme system can be prone to interference. | Km: 104 µM, Vmax: 5.7 nmol/min/mg protein (for rat liver FAAH with oleamide)[7] |
| Radiometric Assay | Measures the release of a radiolabeled product (e.g., [14C]-ethanolamine) from a radiolabeled substrate. | High sensitivity and specificity, considered a "gold standard" for enzyme kinetics. | Requires handling of radioactive materials and specialized equipment (scintillation counter), generates radioactive waste. | - |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active site of FAAH, allowing for visualization and quantification of active enzyme.[8] | Provides information on enzyme activity in a native biological context, can be used for target identification and selectivity profiling.[8][9] | Can be less sensitive than activity assays for detecting inhibition[10], requires more complex sample preparation and analysis (e.g., gel electrophoresis, mass spectrometry).[8] | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of the key experimental protocols.
This compound FAAH Assay Protocol
This protocol is a generalized procedure based on commercially available kits.[4][6]
-
Reagent Preparation: Prepare assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA), FAAH enzyme solution, and the AAMCA substrate solution.
-
Assay Plate Setup: Add assay buffer, FAAH enzyme, and test compounds (or vehicle control) to the wells of a 96-well or 384-well black plate.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 5-15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.[4][11]
-
Reaction Initiation: Add the AAMCA substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically (e.g., every minute for 20-30 minutes) using a fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm.[4][6]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for test compounds and calculate IC50 values if applicable.
Spectrophotometric FAAH Assay Protocol
This protocol is based on the method described by Fowler et al.[7]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, NADH, L-glutamate dehydrogenase, α-ketoglutarate, and the FAAH substrate (e.g., oleamide).
-
Enzyme Addition: Add the FAAH-containing sample (e.g., tissue homogenate) to the reaction mixture.
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ammonia production by FAAH.
-
Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
Activity-Based Protein Profiling (ABPP) for FAAH
This is a general workflow for competitive ABPP.[8][9]
-
Proteome Preparation: Prepare a proteome lysate from cells or tissues expressing FAAH.
-
Inhibitor Incubation: Pre-incubate the proteome with the test inhibitor or vehicle control for a specific time.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe coupled to a reporter tag like a fluorophore or biotin).
-
Analysis:
-
Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize the probe-labeled enzymes using a fluorescence scanner. A decrease in fluorescence intensity of the FAAH band in the inhibitor-treated sample indicates target engagement.
-
Mass Spectrometry-Based: For biotinylated probes, enrich the probe-labeled proteins using streptavidin beads, digest the proteins, and analyze the resulting peptides by LC-MS/MS to identify and quantify the targeted enzymes.
-
Visualizing the FAAH Signaling Pathway and Assay Workflow
To better understand the biological context and experimental procedures, the following diagrams are provided.
References
- 1. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of AMC Arachidonoyl Amide and Anandamide as FAAH Substrates
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of Fatty Acid Amide Hydrolase (FAAH) activity and the screening of potential inhibitors. This guide provides a detailed comparative analysis of the endogenous substrate, Anandamide (AEA), and the synthetic fluorogenic substrate, AMC Arachidonoyl Amide, evaluating their performance based on kinetic parameters and experimental methodologies.
Executive Summary
Anandamide, as the natural substrate for FAAH, provides high physiological relevance in enzymatic assays. However, its detection often requires laborious radiometric methods. In contrast, this compound offers a high-throughput, continuous fluorescent assay format, making it a convenient tool for inhibitor screening. This guide presents a side-by-side comparison of their kinetic parameters, detailed experimental protocols, and visual representations of the enzymatic pathways and experimental workflows to aid researchers in selecting the most suitable substrate for their specific needs.
Data Presentation: Kinetic Parameters
The following table summarizes the key kinetic parameters for the hydrolysis of Anandamide and this compound by FAAH. These values are essential for understanding the efficiency and affinity of the enzyme for each substrate.
| Substrate | Enzyme Source | Km | Vmax | Reference |
| Anandamide | Rat Brain Membranes | 3.4 µM | 2.2 nmol/min/mg protein | [1] |
| This compound | Microsomal FAAH from CHO cells expressing human FAAH | 0.48 µM | 58 pmol/min/mg protein | [2] |
Experimental Protocols
Measurement of Anandamide Hydrolysis by FAAH
The determination of FAAH activity using its endogenous substrate, Anandamide, typically involves a radiometric assay. This method relies on the separation and quantification of the radiolabeled products of hydrolysis.
Materials:
-
[14C] or [3H]-labeled Anandamide
-
FAAH enzyme source (e.g., brain homogenates, cell lysates, purified enzyme)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Organic solvent for extraction (e.g., chloroform/methanol mixture)
-
Thin-Layer Chromatography (TLC) plates
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the FAAH enzyme source with the assay buffer.
-
Initiation: Start the reaction by adding the radiolabeled Anandamide substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding an excess of cold organic solvent to precipitate the protein and extract the lipids.
-
Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. The radiolabeled arachidonic acid will be in the organic phase, while the radiolabeled ethanolamine (B43304) will be in the aqueous phase.
-
Separation: Spot the organic or aqueous phase onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate from the product.
-
Quantification: Scrape the corresponding spots from the TLC plate into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of product formed based on the measured radioactivity and the specific activity of the substrate.
Measurement of this compound Hydrolysis by FAAH
The use of this compound allows for a continuous and high-throughput fluorescence-based assay to measure FAAH activity. The hydrolysis of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC).[3][4][5]
Materials:
-
This compound
-
FAAH enzyme source
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[3]
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[3]
-
96-well microplates
Procedure:
-
Reaction Setup: In a 96-well microplate, add the FAAH enzyme source and the assay buffer to each well.
-
Initiation: Initiate the reaction by adding this compound to each well.
-
Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Kinetic Reading: Monitor the increase in fluorescence over time. The rate of fluorescence increase is directly proportional to the FAAH activity.
-
Data Analysis: Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time curve.
Mandatory Visualization
Caption: Enzymatic degradation pathways of Anandamide and this compound by FAAH.
Caption: Comparative workflow of radiometric and fluorescent FAAH activity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
A Researcher's Guide to Establishing the Specificity of the AMC-Arachidonoyl Amide Assay for FAAH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing the specificity of the AMC-Arachidonoyl Amide (AMC-AA) fluorescence-based assay for Fatty Acid Amide Hydrolase (FAAH). Ensuring that the detected signal is exclusively from FAAH activity is critical for the accurate screening of inhibitors and for characterizing the enzyme's function in biological samples.
Principle of the AMC-Arachidonoyl Amide Assay
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in terminating the signaling of fatty acid amides, most notably the endocannabinoid anandamide (B1667382). The AMC-AA assay is a convenient and sensitive method for measuring FAAH activity.[1][2]
The assay utilizes a fluorogenic substrate, AMC-Arachidonoyl Amide (AMC-AA). In the presence of active FAAH, the substrate is hydrolyzed, releasing arachidonic acid and the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC).[1][2][3] The increase in fluorescence, measured at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm, is directly proportional to FAAH activity.[2][4][5]
Caption: Principle of the fluorometric FAAH assay using AMC-Arachidonoyl Amide.
Core Methodologies for Establishing Assay Specificity
To validate that the measured fluorescence is a direct result of FAAH activity, a multi-pronged approach is essential.
A. Pharmacological Inhibition with a Selective Inhibitor
The most direct method is to use a well-characterized, potent, and selective FAAH inhibitor. The signal generated in the assay should be dose-dependently reduced in the presence of such an inhibitor.
-
Key Inhibitors: Compounds like URB597, PF-3845, and JZL195 are well-established FAAH inhibitors.[6][7][8] PF-3845, in particular, is noted for its high selectivity for FAAH over other serine hydrolases, including the homologous enzyme FAAH-2.[6][9]
-
Procedure: By pre-incubating the enzyme source with varying concentrations of a selective inhibitor before adding the AMC-AA substrate, an IC50 (half-maximal inhibitory concentration) value can be determined.[6] This value should be consistent with published data for the inhibitor.
B. Genetic Validation with FAAH Knockout Models
The definitive "gold standard" for specificity is the use of biological samples from FAAH knockout (KO) or knockdown models.[10][11][12]
-
Procedure: Prepare tissue homogenates (e.g., brain, liver) or cell lysates from both wild-type (WT) and FAAH KO animals.[5][11] When assayed, the FAAH KO samples should exhibit a complete or near-complete absence of signal compared to the robust activity seen in WT samples. This confirms that FAAH is the primary enzyme responsible for metabolizing the substrate in that tissue. FAAH knockout mice and rats are commercially available and have been used extensively in research.[11][13][14]
C. Comparison with Other Serine Hydrolases
FAAH belongs to the large superfamily of serine hydrolases.[9][15] To ensure the AMC-AA substrate is not promiscuously cleaved by other enzymes, it is advisable to test it against other related hydrolases, especially if the biological sample is complex.
-
Procedure: Run the assay using other purified serine hydrolases that might be present in your sample (e.g., MAGL, carboxylesterases). Minimal to no activity should be observed, confirming the substrate's preference for FAAH. Some inhibitors, like URB597, have known off-target effects on carboxylesterases in peripheral tissues, which should be considered when interpreting results.[6][9]
Experimental Protocol: Specificity Validation Using an Inhibitor
This protocol outlines the steps to validate the AMC-AA assay using a known FAAH inhibitor.
Materials:
-
Enzyme Source: Recombinant human FAAH or tissue homogenate (e.g., rat brain microsomes).[5][6]
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[4]
-
Substrate: AMC-Arachidonoyl Amide.
-
Selective FAAH Inhibitor: e.g., PF-3845 or URB597.
-
96-well black microplate.
-
Fluorescence plate reader.
Workflow:
Caption: Workflow for validating FAAH assay specificity using a selective inhibitor.
Procedure:
-
Reagent Preparation: Prepare all reagents. Keep the FAAH enzyme on ice.[4]
-
Plate Setup: In a 96-well plate, set up wells for:
-
100% Activity Control: Enzyme + Vehicle (e.g., DMSO).
-
Inhibitor Wells: Enzyme + varying concentrations of the FAAH inhibitor.
-
Background Control: Assay Buffer + Vehicle (no enzyme).
-
-
Pre-incubation: Add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of either inhibitor solution or vehicle to the appropriate wells.[4]
-
Incubate the plate for 5-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[4][16]
-
Reaction Initiation: Add 10 µL of the FAAH substrate (AMC-AA) to all wells to start the reaction.[4]
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C. The assay can also be run in kinetic mode, measuring fluorescence every minute.[4][5]
-
Measurement: Read the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[2]
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Comparison with Alternative FAAH Assays
While the AMC-AA assay is excellent for high-throughput screening, other methods offer different advantages, particularly in specificity and biological context.
| Assay Type | Principle | Advantages | Disadvantages | Specificity |
| AMC-AA Fluorometric Assay | Enzymatic release of fluorescent AMC from a synthetic substrate.[1] | High-throughput, sensitive, simple, cost-effective.[1] | Indirect measurement, potential for compound interference (autofluorescence), requires validation. | High, when validated with specific inhibitors or KO models. |
| Radiometric Assay | Measures release of radiolabeled product (e.g., [³H]ethanolamine) from a radiolabeled substrate (e.g., [³H]anandamide). | Considered a "gold standard", highly sensitive, uses a natural substrate. | Requires handling of radioactive materials, lower throughput, expensive. | Very High. |
| LC-MS/MS Assay | Direct quantification of substrate disappearance and/or product formation (e.g., anandamide and arachidonic acid). | Highly specific and quantitative, can measure endogenous substrate levels, multiplexing possible. | Lower throughput, requires expensive specialized equipment, complex sample preparation. | Excellent (Highest). |
Sample Data Presentation
Results from specificity experiments should be presented clearly. Below is an example table summarizing the potency of well-characterized FAAH inhibitors, which can serve as benchmarks for validation.
| Inhibitor | Type | Reported IC50 / Ki | Key Selectivity Notes |
| PF-3845 | Irreversible | Ki = 230 nM[8] | Highly selective for FAAH with negligible activity against FAAH-2 and other serine hydrolases.[6][8][9] |
| URB597 | Irreversible | IC50 = 4.6 nM[8] | Selective for FAAH in the brain, but can inhibit other serine hydrolases (e.g., carboxylesterases) in peripheral tissues.[6][9] |
| OL-135 | Reversible | Ki = 4.7 nM[17] | Good selectivity for FAAH relative to other serine hydrolases.[6][17] |
| JZL195 | Irreversible | IC50 = 2 nM (for FAAH)[8] | Potent dual inhibitor of both FAAH and MAGL (IC50 = 4 nM).[8] |
By rigorously applying these validation principles, researchers can confidently use the AMC-Arachidonoyl Amide assay to generate accurate and reproducible data on FAAH activity and inhibition.
References
- 1. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. AMC Arachidonoyl Amide - Applications - CAT N°: 10005098 [bertin-bioreagent.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. inotiv.com [inotiv.com]
- 12. mdpi.com [mdpi.com]
- 13. Fatty Acid Amide Hydrolase (FAAH) Knockout Mice Exhibit Enhanced Acquisition of an Aversive, but not of an Appetitive, Barnes Maze Task - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mybiosource.com [mybiosource.com]
- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 17. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro FAAH Inhibition with In Vivo Analgesia: A Comparison of PF-3845 and URB597
For researchers, scientists, and drug development professionals, bridging the gap between in vitro assay results and in vivo efficacy is a critical step in the therapeutic development pipeline. This guide provides a comparative analysis of two well-characterized fatty acid amide hydrolase (FAAH) inhibitors, PF-3845 and URB597, correlating their in vitro inhibitory potency on FAAH with their in vivo analgesic effects.
This guide will delve into the experimental data supporting the activity of these compounds, present detailed methodologies for key assays, and visualize the underlying biological pathways and experimental workflows. By objectively comparing the performance of these two inhibitors, this guide aims to provide a valuable resource for researchers in the field of endocannabinoid pharmacology and drug discovery.
Data Presentation: In Vitro Inhibition vs. In Vivo Efficacy
The following table summarizes the key quantitative data for PF-3845 and URB597, allowing for a direct comparison of their in vitro potency against FAAH and their in vivo efficacy in a model of inflammatory pain.
| Compound | In Vitro FAAH Inhibition | In Vivo Analgesic Efficacy |
| kinact (s-1) | Ki (µM) | |
| PF-3845 | 0.0033 ± 0.0002 | 0.23 ± 0.03 |
| URB597 | 0.0033 ± 0.0003 | 2.0 ± 0.3 |
Note: The anti-allodynic effect ED50 values are estimated from the dose-response curves presented in the cited literature. The in vivo efficacy of both compounds was assessed in a lipopolysaccharide (LPS)-induced tactile allodynia model in mice.
Experimental Protocols
In Vitro FAAH Inhibition Assay
The in vitro inhibitory activity of the compounds on FAAH is determined using a fluorometric assay with AMC-Arachidonoyl Amide as the substrate. This assay measures the enzymatic activity of FAAH by detecting the release of the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC).
Methodology:
-
Enzyme Source: Homogenates of mouse brain tissue or recombinant FAAH are used as the enzyme source.
-
Substrate: AMC-Arachidonoyl Amide is used as the fluorogenic substrate.
-
Inhibitors: The test compounds (PF-3845 or URB597) are pre-incubated with the enzyme at various concentrations.
-
Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The fluorescence of the released AMC is measured over time using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 465 nm, respectively.
-
Data Analysis: The rate of AMC production is calculated and compared between inhibitor-treated and vehicle-treated samples to determine the inhibitory potency (kinact and Ki for irreversible inhibitors).
In Vivo Inflammatory Pain Model (LPS-induced Tactile Allodynia)
The in vivo analgesic efficacy of the FAAH inhibitors is evaluated using a model of inflammatory pain induced by lipopolysaccharide (LPS) in mice. Tactile allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a key symptom of inflammatory pain.
Methodology:
-
Animals: Male C57BL/6 mice are used for the study.
-
Induction of Allodynia: A solution of LPS is injected into the plantar surface of one hind paw of the mice to induce localized inflammation and tactile allodynia.
-
Drug Administration: The FAAH inhibitors (PF-3845 or URB597) or vehicle are administered intraperitoneally (i.p.) at various doses.
-
Behavioral Assessment: Tactile allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the paw. An increase in the paw withdrawal threshold in the inhibitor-treated group compared to the vehicle-treated group indicates an anti-allodynic (analgesic) effect.
-
Data Analysis: The dose-response relationship is analyzed to determine the median effective dose (ED50) of the compounds.
Mandatory Visualization
Signaling Pathway of FAAH and its Inhibition
Caption: Signaling pathway of FAAH and its inhibition by PF-3845 or URB597.
Experimental Workflow for Correlating In Vitro and In Vivo Data
Caption: Experimental workflow for correlating in vitro and in vivo data.
A Guide to Inter-laboratory Comparison of FAAH Activity Measured with AMC-Arachidonoyl Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction to FAAH and its Measurement
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) and other fatty acid amides.[1] Its role in regulating signaling pathways implicated in pain, inflammation, and neurological disorders has made it a significant target for drug discovery.[1] Accurate and reproducible measurement of FAAH activity is crucial for screening potential inhibitors and understanding its physiological function.
The most common method for determining FAAH activity in a high-throughput format is a fluorometric assay.[2] This assay utilizes a synthetic substrate, such as AMC-Arachidonoyl Amide (Arachidonoyl-7-amino-4-methylcoumarin amide), which is non-fluorescent until it is cleaved by FAAH. The enzymatic hydrolysis releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), and the rate of increase in fluorescence is directly proportional to FAAH activity.[2][3]
Quantitative Data Summary
The following table summarizes typical kinetic parameters for FAAH activity measured using a fluorometric assay. These values can serve as a benchmark for individual laboratories to compare their own results. It is important to note that absolute values can vary depending on the specific experimental conditions, such as enzyme source (recombinant vs. tissue homogenate), buffer composition, and temperature.
| Parameter | Reported Value | Enzyme Source | Substrate | Reference |
| Apparent Km | 2.0 +/- 0.2 µM | Human Brain | Anandamide (natural substrate) | [4] |
| Apparent Vmax | 800 +/- 75 pmol/min/mg protein | Human Brain | Anandamide (natural substrate) | [4] |
Note: The kinetic constants provided are for the natural substrate anandamide, determined using a method with comparable sensitivity to the AMC-Arachidonoyl Amide assay.[4] Laboratories using AMC-Arachidonoyl Amide should perform their own kinetic analysis to determine the Km and Vmax for this specific substrate under their experimental conditions.
Comparison of FAAH Activity Assay Methods
Several methods are available for measuring FAAH activity, each with its own advantages and disadvantages. The choice of assay depends on the specific application, required throughput, and available equipment.
| Assay Method | Principle | Advantages | Disadvantages |
| Fluorometric Assay (e.g., with AMC-Arachidonoyl Amide) | Enzymatic cleavage of a non-fluorescent substrate to release a fluorescent product.[2] | High sensitivity, suitable for high-throughput screening, continuous real-time measurement.[2][3] | Potential for interference from fluorescent compounds in the sample, requires a fluorescence plate reader. |
| Radiometric Assay | Measures the release of a radiolabeled product (e.g., [14C]-ethanolamine) from a radiolabeled substrate. | High sensitivity and specificity, considered a "gold standard" method. | Requires handling of radioactive materials, specialized equipment, and disposal procedures; lower throughput. |
| Spectrophotometric Assay | Measures the change in absorbance of a chromogenic substrate or a coupled enzymatic reaction. | Does not require specialized fluorescence or radioactivity detectors, generally lower cost. | Lower sensitivity compared to fluorometric and radiometric assays, may not be suitable for samples with low FAAH activity. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active site of FAAH, allowing for visualization and quantification. | Can assess enzyme activity in complex biological samples (e.g., cell lysates, tissues), provides information on inhibitor selectivity. | Technically more complex, often requires mass spectrometry for detailed analysis. |
Experimental Protocols
Detailed Protocol for Fluorometric FAAH Activity Assay using AMC-Arachidonoyl Amide
This protocol is adapted from established methods for measuring FAAH activity using fluorogenic substrates.[2][5]
1. Materials and Reagents:
-
FAAH Enzyme: Recombinant FAAH or tissue/cell homogenates.
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
AMC-Arachidonoyl Amide (Substrate): Stock solution in DMSO.
-
7-Amino-4-methylcoumarin (AMC) Standard: For generating a standard curve.
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm.
2. Procedure:
-
Reagent Preparation:
-
Prepare a series of AMC standards in Assay Buffer to generate a standard curve (e.g., 0 to 50 µM).
-
Dilute the FAAH enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Dilute the AMC-Arachidonoyl Amide stock solution in Assay Buffer to the desired final concentration (typically at or below the Km).
-
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted FAAH enzyme solution to the sample wells. For blank wells (no enzyme control), add 25 µL of Assay Buffer.
-
To initiate the reaction, add 25 µL of the diluted AMC-Arachidonoyl Amide solution to all wells. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.
-
For the kinetic readings, determine the rate of reaction (Vo) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the Vo from fluorescence units/min to pmol/min using the standard curve.
-
Subtract the rate of the blank wells from the rate of the sample wells to correct for background fluorescence.
-
FAAH activity can be expressed as pmol of AMC produced per minute per mg of protein.
-
Mandatory Visualizations
FAAH Signaling Pathway
Caption: FAAH-mediated degradation of anandamide in the endocannabinoid signaling pathway.
Experimental Workflow for FAAH Activity Assay
Caption: General workflow for the fluorometric FAAH activity assay.
References
Safety Operating Guide
Proper Disposal of AMC Arachidonoyl Amide: A Guide for Laboratory Professionals
AMC Arachidonoyl Amide , a fluorogenic substrate used in FAAH activity assays, requires careful handling and disposal to ensure laboratory safety and environmental compliance. While not classified as a hazardous substance under the Globally Harmonized System (GHS), it may cause irritation to the eyes, skin, and respiratory system.[1] The toxicological properties of this compound have not been fully investigated, warranting cautious management of its waste.[1][2]
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to, a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Storage and Spill Management
This compound should be stored at a constant temperature of -20°C for long-term stability.[1] In the event of a spill, avoid generating dust. The spilled material should be carefully collected and transferred to a designated and properly labeled chemical waste container for disposal.[1]
Disposal Procedures
The primary guideline for the disposal of this compound is to adhere to all applicable federal, state, and local environmental regulations.[2] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Classification | Not a hazardous substance or mixture | [2][3] |
| Potential Hazards | May be irritating to mucous membranes and upper respiratory tract; may be harmful by inhalation, ingestion, or skin absorption | [1] |
| Storage Temperature | -20°C | [1] |
| First Aid - Eye Contact | Flush eyes immediately with large amounts of water | [2] |
| First Aid - Skin Contact | Wash skin thoroughly with soap and plenty of water | [1][2] |
| First Aid - Inhalation | Move to fresh air | [1][2] |
Disposal Workflow
The following diagram outlines a logical workflow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
Disclaimer: This information is intended for guidance purposes only and should not supersede institutional or regulatory protocols. Always consult your organization's EHS department for specific disposal requirements.
References
Essential Safety and Operational Guide for Handling AMC Arachidonoyl Amide
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling AMC Arachidonoyl Amide. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Safety data sheets (SDS) for this compound present varied hazard classifications. While some suppliers classify the substance as non-hazardous, others indicate that it may be irritating to the mucous membranes and upper respiratory tract, and potentially harmful upon inhalation, ingestion, or skin absorption[1]. The toxicological properties of this compound have not been fully evaluated[1]. Therefore, a cautious approach is recommended, adhering to the personal protective equipment guidelines outlined below.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended PPE | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles.[1][2][3] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][4] | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat.[2][5][6] | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator or use in a chemical fume hood.[1] | Minimizes inhalation of dust or aerosols, especially when handling the solid form. |
Facilities handling this material should be equipped with an eyewash station and a safety shower[1].
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural steps for the safe handling of this compound from receipt to experimental use.
2.1 Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a tightly sealed state at -20°C[1].
-
Inventory: Maintain accurate records of the amount of substance received and used.
2.2 Preparation of Stock Solutions
-
Ventilation: All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors[1][5][7].
-
Solvent Selection: this compound has varying solubility in different solvents. Refer to the table below for solubility data.
-
Procedure:
-
Don the appropriate PPE as outlined in Table 1.
-
Weigh the required amount of solid this compound in the chemical fume hood.
-
Slowly add the desired solvent to the solid to minimize the generation of dust or aerosols.
-
Cap the container and mix gently until the solid is fully dissolved.
-
Label the container clearly with the compound name, concentration, solvent, and date of preparation.
-
Table 2: Solubility and Physical Data for this compound
| Property | Value |
| Molecular Formula | C₃₀H₃₉NO₃[1][8] |
| Molecular Weight | 461.6 g/mol [1][9] |
| Appearance | Crystalline solid[1] |
| Solubility | ~20 mg/ml in DMF & DMSO[1] |
| ~3 mg/ml in EtOH[1] | |
| ~0.05 mg/ml in 1:1 DMSO:PBS (pH 7.2)[1] | |
| Excitation Wavelength | 360 nm[9] |
| Emission Wavelength | 465 nm[9] |
2.3 Use in Experiments
-
Minimize Exposure: Handle solutions with care to avoid splashes and aerosol generation.
-
Dedicated Equipment: Use dedicated labware for handling this compound to prevent cross-contamination.
-
Post-Handling: After handling, wash hands thoroughly with soap and water[1][5].
Disposal Plan
Proper disposal of this compound and its waste is crucial to ensure laboratory and environmental safety.
-
Waste Collection:
-
Inactivation (for enzymatic assays):
-
If used in enzymatic assays, consider inactivating the enzymes in the waste stream prior to disposal. This can be achieved through methods such as heat inactivation (autoclaving) or chemical inactivation by adjusting the pH[7].
-
-
Disposal Route:
-
Dispose of the hazardous waste through your institution's licensed hazardous waste management service. Do not dispose of it down the drain or in regular trash[10].
-
-
Decontamination:
-
Decontaminate all work surfaces and equipment after use.
-
Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. quora.com [quora.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.m.tau.ac.il]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
